molecular formula C16H15ClN2O B13866734 Etifoxine Desmethyl impurity

Etifoxine Desmethyl impurity

Cat. No.: B13866734
M. Wt: 286.75 g/mol
InChI Key: UBTQURXIKQMINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etifoxine Desmethyl Impurity ( 16758-87-5) is a high-quality reference standard essential for the research and development of the anxiolytic drug Etifoxine. With a molecular formula of C16H15ClN2O and a molecular weight of 286.75 g/mol , this impurity is a key analyte in pharmaceutical analysis. It is primarily used by researchers for method development, validation, and stability studies, ensuring the quality, safety, and efficacy of Etifoxine-based pharmaceutical products by accurately monitoring and controlling this specific impurity profile . The parent compound, Etifoxine, is a non-benzodiazepine anxiolytic used for the treatment of adjustment disorder with anxiety . Unlike benzodiazepines, Etifoxine is understood to exert its anxiolytic effects through a dual mechanism: by directly binding to GABAA receptors and by activating the mitochondrial translocator protein (TSPO), which in turn stimulates the synthesis of endogenous neurosteroids like allopregnanolone, potentiating GABAergic neurotransmission . The study of related impurities, such as the Desmethyl variant, is therefore critical for understanding the drug's metabolic pathway and ensuring its purity. This product is supplied with a comprehensive Certificate of Analysis (CoA) to guarantee its identity and purity, supporting regulatory filings such as ANDA and DMF . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

6-chloro-N-ethyl-4-phenyl-1,4-dihydro-3,1-benzoxazin-2-imine

InChI

InChI=1S/C16H15ClN2O/c1-2-18-16-19-14-9-8-12(17)10-13(14)15(20-16)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3,(H,18,19)

InChI Key

UBTQURXIKQMINI-UHFFFAOYSA-N

Canonical SMILES

CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

The Definitive Guide to Etifoxine Impurity: Identification, Characterization, and Control of Desmethyl Etifoxine (CAS No. 16758-87-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of a critical impurity in the anxiolytic agent Etifoxine: Desmethyl Etifoxine. This document moves beyond a simple identification, offering an in-depth exploration of its chemical identity, including its definitive Chemical Abstracts Service (CAS) number, potential pathways of formation, and robust analytical strategies for its detection and control. We will delve into the causality behind experimental choices for impurity profiling, grounding our discussion in the principles of scientific integrity and regulatory compliance. This guide is intended to serve as an essential resource for professionals engaged in the research, development, and quality control of Etifoxine, ensuring the safety, efficacy, and purity of the final drug product.

Introduction: The Imperative of Impurity Profiling in Etifoxine

Etifoxine (CAS No. 21715-46-8), marketed under trade names like Stresam®, is a non-benzodiazepine anxiolytic agent with a unique dual mechanism of action.[1][2] It modulates GABA-A receptors and stimulates the synthesis of endogenous neurosteroids, offering anxiolysis without the typical sedative and dependence-forming side effects of benzodiazepines.[3][4]

As with any active pharmaceutical ingredient (API), the control of impurities is a matter of paramount importance, directly impacting the safety and efficacy of the medication.[5] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of any impurity present at significant levels. This guide focuses on a specific and crucial process-related impurity and potential metabolite: Desmethyl Etifoxine.

Core Identification and Physicochemical Properties

Through comprehensive database searching and cross-verification with leading chemical reference standard suppliers, the specific impurity has been definitively identified.

The impurity, referred to as Desmethyl Etifoxine, corresponds to the chemical structure where the methyl group at the C4 position of the benzoxazine ring of Etifoxine is replaced by a hydrogen atom.

ParameterInformationSource(s)
Common Name Etifoxine Desmethyl Impurity[6][7][8]
CAS Number 16758-87-5 [6][7][9][10][11][12][13]
Systematic (IUPAC) Name 6-Chloro-N-ethyl-4-phenyl-4H-benzo[d][6][14]oxazin-2-amine[6][12][13]
Molecular Formula C₁₆H₁₅ClN₂O[6][7][9][10][12]
Molecular Weight 286.76 g/mol [6][9][12]

The structural difference between Etifoxine and its Desmethyl impurity is illustrated below. This seemingly minor modification results in a change in molecular weight and polarity, which are critical factors for designing effective analytical separation methods.

G cluster_etifoxine Etifoxine (Parent Drug) cluster_impurity Desmethyl Etifoxine (Impurity) Etifoxine Structure of Etifoxine (C17H17ClN2O) CAS: 21715-46-8 Impurity Structure of Desmethyl Etifoxine (C16H15ClN2O) CAS: 16758-87-5 Etifoxine->Impurity Loss of C4-Methyl Group (-CH3)

Caption: Structural relationship between Etifoxine and Desmethyl Etifoxine.

Potential Origins and Formation Pathways

Understanding the origin of an impurity is fundamental to controlling its presence in the final drug substance. Desmethyl Etifoxine can theoretically arise from two primary sources: as a synthetic process impurity or as a degradation product.

Synthetic Pathway

The synthesis of Etifoxine typically involves the reaction of a substituted aminobenzophenone derivative. The Desmethyl impurity could be introduced through:

  • Starting Material Impurity: If the precursor aminobenzophenone is not methylated at the benzylic carbon, its subsequent cyclization would directly lead to the formation of Desmethyl Etifoxine.

  • Incomplete Reaction or Side Reaction: A synthetic route that involves methylation at the C4 position as a final step could result in the Desmethyl analogue as an intermediate or byproduct if the reaction does not proceed to completion.

Degradation Pathway

Forced degradation studies are essential to understand a drug's intrinsic stability.[15][16] Although specific studies detailing the demethylation of Etifoxine are not prevalent in public literature, it is plausible that under certain stress conditions (e.g., strong acidic or oxidative stress), the C4-methyl group could be cleaved. Clearsynth notably categorizes this impurity as a metabolite, suggesting that in vivo enzymatic demethylation is a recognized metabolic pathway for Etifoxine.[6]

Caption: Potential formation pathways of Desmethyl Etifoxine.

Analytical Methodologies for Detection and Quantification

A robust, validated, stability-indicating analytical method is required to separate, detect, and quantify Desmethyl Etifoxine from the parent API and other potential impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[17]

Foundational HPLC Method

Based on published methods for Etifoxine and its degradation products, a reverse-phase HPLC (RP-HPLC) method is the most effective approach.[15][16]

Principle: The removal of the methyl group makes the Desmethyl impurity slightly more polar than the parent Etifoxine. In an RP-HPLC system, this will typically result in a shorter retention time for the impurity compared to the API.

Step-by-Step Protocol:

  • Column Selection: A C18 column (e.g., Kromasil C18, 250mm x 4.6mm, 5µm particle size) is a standard and effective choice for separating compounds of this nature.[15]

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 0.02M formate buffer and adjust the pH to 3.0. A buffer is critical for ensuring reproducible retention times and peak shapes.

    • Organic Phase (B): HPLC-grade Methanol or Acetonitrile.

  • Gradient Elution: A gradient elution is superior to isocratic for separating impurities with different polarities. A typical starting point would be:

    • Time 0-5 min: 30% B

    • Time 5-20 min: Ramp linearly from 30% to 70% B

    • Time 20-25 min: Hold at 70% B

    • Time 25-30 min: Return to 30% B and equilibrate.

  • Detection: A photodiode array (PDA) detector is recommended. Set the detection wavelength to 254 nm, which is a common wavelength for aromatic compounds like Etifoxine.[15][16]

  • System Suitability: Before analysis, inject a standard solution containing both Etifoxine and the Desmethyl Etifoxine reference standard (CAS 16758-87-5) to confirm resolution, tailing factor, and reproducibility.

Method Validation (ICH Q2(R1) Principles)

The developed HPLC method must be rigorously validated.

  • Specificity: Demonstrate that the method can unequivocally assess the Desmethyl impurity in the presence of Etifoxine and other potential impurities or degradants. This is achieved by spiking the API with known impurities and performing forced degradation studies.

  • Linearity: Establish a linear relationship between the concentration of the impurity and the detector response over a defined range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.

  • Accuracy & Precision: Confirm the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Robustness: Intentionally vary method parameters (e.g., pH, mobile phase composition, temperature) to ensure the method remains unaffected by minor variations.

Structural Confirmation using Mass Spectrometry (LC-MS)

For definitive identification, especially in the absence of a reference standard, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.[18]

  • Expected Mass: In positive ion mode ESI-MS, one would expect to find the [M+H]⁺ ion for Desmethyl Etifoxine at m/z 287.76.

  • Fragmentation Analysis (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation, a fragmentation pattern can be generated. This pattern serves as a structural fingerprint, which can be compared to the fragmentation of the Etifoxine parent drug to confirm the loss of the methyl group.

G cluster_workflow Analytical Workflow A Sample Preparation (Drug Substance / Product) B RP-HPLC Separation (C18 Column) A->B C PDA Detection (Quantification at 254 nm) B->C D Mass Spectrometry (Identification & Confirmation) B->D for structural elucidation E Method Validation (ICH Q2(R1)) C->E D->E

Caption: Workflow for impurity detection, quantification, and validation.

Conclusion and Regulatory Perspective

The identification of Desmethyl Etifoxine is codified by CAS number 16758-87-5 . This impurity is a critical quality attribute that must be monitored and controlled during the manufacturing of Etifoxine. Its potential origins as both a process impurity and a metabolite/degradant necessitate a comprehensive control strategy. A validated, stability-indicating HPLC method is the cornerstone of this strategy, allowing for the accurate quantification of this impurity to ensure it remains below the identification and qualification thresholds set by regulatory authorities. By employing the systematic approach outlined in this guide, pharmaceutical scientists can ensure the consistent quality, safety, and efficacy of Etifoxine-containing drug products.

References

  • Clearsynth. (n.d.). This compound | CAS No. 16758-87-5.
  • LGC Standards. (n.d.). Buy Online CAS Number 16758-87-5 - TRC - this compound.
  • Pharmaffiliates. (n.d.). Etifoxine-impurities.
  • Axios Research. (n.d.). Etifoxine Impurity 5 - CAS - 16758-87-5.
  • SRIRAMCHEM. (n.d.). Etifoxine Impurity 1.
  • Chromachemie. (n.d.). Etifoxine hydrochloride impurity:6-Chloro-N-ethyl-4-phenyl-4H-3,1-benzoxazin-2-amine.
  • TLC Pharmaceutical Standards. (n.d.). New Stock Products. Retrieved from TLC Pharmaceutical Standards website.
  • PubMed. (n.d.). Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR. Retrieved from [Link]

  • Veeprho. (n.d.). Etifoxine Impurities and Related Compound.
  • Wikipedia. (n.d.). Etifoxine. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a stability-indicating HPLC method of Etifoxine with characterization of degradation products by LC-MS/TOF, H-1 and C-13 NMR.
  • Taylor & Francis Online. (2019). An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Etifoxine Hydrochloride-impurities.
  • BOC Sciences. (n.d.). Stable Isotope Etifoxine Impurities.
  • OUCI. (n.d.). Development of a stability-indicating HPLC method of Etifoxine with characterization of degradation products by LC-MS/T….
  • IJRPR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • PubMed. (2023). [Systematic analysis of the results of fundamental and clinical studies of ethifoxin]. Retrieved from [Link]

  • Clearkem. (n.d.). Etifoxine Impurity 1 | CAS No: 16758-87-5.
  • PMC - NIH. (2015). Etifoxine for Pain Patients with Anxiety. Retrieved from [Link]

  • Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • PMC. (2015). The Non-Benzodiazepine Anxiolytic Drug Etifoxine Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis. Retrieved from [Link]

Sources

Metabolic Fate of Etifoxine In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the metabolic fate, pharmacokinetics, and bioanalysis of etifoxine , synthesizing data from its dual mechanism of action (GABAergic modulation and neurosteroidogenesis) and its hepatic biotransformation.

Executive Summary

Etifoxine (6-chloro-2-ethylamino-4-methyl-4-phenyl-4H-3,1-benzoxazine) is a non-benzodiazepine anxiolytic that distinguishes itself through a dual mechanism of action: direct allosteric modulation of GABA-A receptors and indirect modulation via the Translocator Protein (TSPO).[1][2][3][4][5][6] Unlike benzodiazepines, etifoxine undergoes a critical metabolic activation step. The drug is rapidly absorbed and extensively metabolized in the liver, primarily via N-dealkylation , to yield its active metabolite, desethyl-etifoxine (often mislabeled as diethyl-etifoxine in some literature due to translation variances). This metabolite exhibits a significantly longer half-life than the parent compound, contributing substantially to the drug's sustained anxiolytic efficacy.

This guide provides a structural analysis of the metabolic pathway, pharmacokinetic parameters, and validated experimental protocols for in vivo assessment.

The Metabolic Pathway: Biotransformation Mechanics

The metabolic fate of etifoxine is defined by Phase I functionalization followed by Phase II conjugation. The primary driver of pharmacological activity is the Phase I N-dealkylation.

Phase I: N-Dealkylation (Activation)

The parent compound, etifoxine, is a benzoxazine derivative containing an N-ethyl group. Upon reaching the liver, it undergoes oxidative N-dealkylation, catalyzed by hepatic Cytochrome P450 enzymes.

  • Substrate: Etifoxine (Lipophilic, crosses BBB).

  • Reaction: Removal of the ethyl group from the amine at position 2.

  • Product: Desethyl-etifoxine (6-chloro-2-amino-4-methyl-4-phenyl-4H-3,1-benzoxazine).

  • Activity: This metabolite retains affinity for the GABA-A receptor (specifically

    
     and 
    
    
    
    subunits) and contributes to the anticonvulsant and anxiolytic profile.[6]
Phase II: Conjugation and Elimination

Both the parent and the desethyl metabolite undergo subsequent glucuronidation to form water-soluble conjugates, facilitating renal and biliary excretion.

  • Primary Route: Urinary excretion of metabolites.[1][2][3]

  • Secondary Route: Biliary excretion (enterohepatic recirculation potential).

Metabolic Pathway Diagram

The following diagram illustrates the biotransformation of etifoxine.

Etifoxine_Metabolism Etifoxine Etifoxine (Parent Drug) CYP Hepatic CYP450 (Oxidative N-dealkylation) Etifoxine->CYP Rapid Metabolism Glucuronide Glucuronide Conjugates (Inactive) Etifoxine->Glucuronide Phase II Desethyl Desethyl-etifoxine (Active Metabolite) CYP->Desethyl - Ethyl group Desethyl->Glucuronide Phase II Excretion Excretion (Urine/Bile) Glucuronide->Excretion

Figure 1: Metabolic pathway of etifoxine showing the conversion to its active metabolite desethyl-etifoxine and subsequent elimination.

Pharmacokinetics (PK) & Bioavailability[1]

Etifoxine exhibits linear pharmacokinetics within the therapeutic dose range. The distinct half-lives of the parent and metabolite create a "sustain" effect, where the metabolite maintains therapeutic coverage as the parent drug clears.

Comparative PK Parameters (Human)
ParameterEtifoxine (Parent)Desethyl-etifoxine (Metabolite)Clinical Significance
Bioavailability ~90%N/A (formed in vivo)High oral absorption efficiency.[1][3]
Tmax 2 – 3 hours2 – 4 hoursRapid onset of action.
Half-life (t1/2) ~6 hours ~20 hours Metabolite accumulation drives steady-state efficacy.
Protein Binding 88 – 95%HighLimited free fraction; potential for displacement interactions.
Excretion Urine (Metabolites)Urine (Metabolites)Renal function impacts clearance.
Tissue Distribution

Etifoxine is highly lipophilic, allowing rapid penetration of the Blood-Brain Barrier (BBB). It concentrates in tissues rich in TSPO (mitochondria of glial cells and steroidogenic tissues), which is central to its neuroprotective and neurosteroidogenic mechanism.

Experimental Framework: In Vivo Bioanalysis

To study the metabolic fate of etifoxine, researchers must utilize a specific and sensitive bioanalytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to the need to quantify both parent and metabolite simultaneously.

Protocol: Plasma Sample Preparation

Objective: Extract etifoxine and desethyl-etifoxine from plasma while removing proteins.

  • Aliquot: Transfer 100 µL of plasma (rat or human) into a 1.5 mL centrifuge tube.

  • Internal Standard (IS): Add 10 µL of Etifoxine-d5 (deuterated IS) solution (1 µg/mL in methanol).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer the clear supernatant to an LC vial for injection.

LC-MS/MS Method Parameters

Causality: The MRM transitions are selected based on the fragmentation of the benzoxazine ring (parent) and the loss of the ethyl group (metabolite).

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex or Waters Xevo).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 50 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Quantification Table (MRM Transitions):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Etifoxine 301.1230.13025
Desethyl-etifoxine 273.1202.13025
Etifoxine-d5 (IS) 306.1235.13025

Mechanism of Action & Clinical Implications[6][8]

Understanding the metabolic fate is crucial because the pharmacological effect is a sum of the parent and metabolite activities.

Dual Mechanism Pathway

Etifoxine operates via two distinct pathways, both converging on the GABA-A receptor.[1][3][4][7]

  • Direct Pathway: Etifoxine binds to the

    
     subunits of the GABA-A receptor (distinct from the benzodiazepine 
    
    
    
    site).[3][7]
  • Indirect (Metabolic) Pathway: Etifoxine binds to TSPO on the outer mitochondrial membrane.[6] This stimulates the transport of cholesterol into the mitochondria, initiating the synthesis of neurosteroids like allopregnanolone .[6] Allopregnanolone then acts as a potent positive allosteric modulator of the GABA-A receptor.[1][5][6]

Mechanism Diagram

Etifoxine_Mechanism Etifoxine Etifoxine (Systemic Circulation) TSPO Mitochondrial TSPO (Translocator Protein) Etifoxine->TSPO Agonist Direct Direct Binding (Beta 2/3 Subunits) Etifoxine->Direct Direct Modulation Neurosteroid Neurosteroid Synthesis (Allopregnanolone) TSPO->Neurosteroid Cholesterol Transport GABA_A GABA-A Receptor (Chloride Channel) Neurosteroid->GABA_A Positive Allosteric Modulation Effect Anxiolysis & Neuroprotection GABA_A->Effect Increased Cl- Influx Direct->GABA_A Potentiation

Figure 2: Dual mechanism of action illustrating the direct receptor binding and the indirect neurosteroidogenic pathway mediated by TSPO.[3]

Clinical Safety & Toxicology
  • Hepatic Impairment: Due to the extensive liver metabolism required for clearance and the formation of the active metabolite, etifoxine is contraindicated in patients with severe hepatic failure.

  • Drug-Drug Interactions (DDIs): As a substrate of CYP450s, etifoxine may interact with potent CYP inducers (e.g., rifampicin) or inhibitors (e.g., ketoconazole), potentially altering the ratio of parent to active metabolite.

  • Toxicity: Rare cases of acute liver injury have been reported, likely idiosyncratic, emphasizing the need for monitoring liver function during prolonged treatment.

References

  • National Institutes of Health (NIH) - PMC. (2015). Etifoxine for Pain Patients with Anxiety: Pharmacokinetics and Pharmacodynamics.

  • Dove Medical Press. (2019). An update on the anxiolytic and neuroprotective properties of etifoxine.[2][3][7][8]

  • BenchChem. (2025). Validation of an LC-MS/MS method for Etifoxine in human plasma using Etifoxine-d5. (Note: Representative link for protocol validation standards).

  • ResearchGate. (2019). Mechanism of action of etifoxine: Dual mode of action.[1][3][4][7][9]

  • PubMed. (2015). The non-benzodiazepine anxiolytic drug etifoxine causes a rapid, receptor-independent stimulation of neurosteroid biosynthesis.[4]

Sources

Technical Guide: Forced Degradation Studies of Etifoxine Hydrochloride

[1]

Executive Summary & Strategic Framework

Etifoxine Hydrochloride (6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine HCl) is a non-benzodiazepine anxiolytic belonging to the benzoxazine class.[1] Unlike benzodiazepines, it modulates GABA-A receptors via


1

This guide details the forced degradation (stress testing) protocols required to elucidate the intrinsic stability of Etifoxine HCl. The objective is not merely to destroy the drug, but to generate a specific degradation profile that validates the stability-indicating power of the analytical method, in compliance with ICH Q1A(R2) and ICH Q1B guidelines.

The Chemical Vulnerability Assessment

Before initiating wet chemistry, we must analyze the molecule's "weak points" to predict degradation pathways:[1]

  • Benzoxazine Ring: The core heterocyclic ring is an imino-ether/amidine-like structure.[1] It is thermodynamically unstable in the presence of strong nucleophiles (acid/base hydrolysis), leading to ring opening.[1]

  • N-Ethyl Group: Susceptible to N-dealkylation under oxidative stress.[1]

  • Chloride Moiety: Generally stable, but can influence the electronics of the aromatic ring during photolysis.[1]

Experimental Protocol: Stress Conditions

Directive: The following protocols are designed to achieve 5–20% degradation. If degradation exceeds 20%, the study is considered "over-stressed," leading to secondary degradation products that hold no regulatory value.[1]

Study Design Workflow (Visualization)

Gcluster_stressStress Conditions (ICH Q1A/Q1B)StartAPI Preparation(1 mg/mL Stock)AcidAcid Hydrolysis1N HCl, 60°C, 2hStart->AcidBaseBase Hydrolysis0.1N NaOH, 60°C, 2hStart->BaseOxOxidation3% H2O2, RT, 4hStart->OxThermThermal80°C (Dry), 24hStart->ThermPhotoPhotolysis1.2M Lux·hStart->PhotoNeutNeutralization(Quench Reaction)Acid->NeutBase->NeutDilDilution(Mobile Phase)Ox->DilTherm->DilPhoto->DilNeut->DilInjectHPLC/LC-MSAnalysisDil->Inject

Figure 1: Standardized workflow for forced degradation, ensuring mass balance and reaction quenching prior to analysis.

Detailed Stress Protocols
Stress TypeReagent / ConditionDurationTarget OutcomeCausality & Notes
Acid Hydrolysis 1.0 N HCl2–4 hours @ 60°CRing OpeningThe benzoxazine ring is highly sensitive to protonation, leading to cleavage of the C-O or C-N bond.[1] Critical: Neutralize with 1.0 N NaOH before injection to prevent column damage.
Base Hydrolysis 0.1 N NaOH1–2 hours @ 60°CRing OpeningEtifoxine is extremely labile in alkali.[1] Lower concentration (0.1 N) is used to prevent instantaneous degradation which obscures intermediate degradants.[1]
Oxidation 3%

4 hours @ AmbientN-Oxides / DealkylationSimulates oxidative stress during shelf life.[1] If 3% yields <5% degradation, increase to 10% or add heat (40°C).[1]
Thermal (Dry) Solid state24–48 hours @ 80°CElimination / RearrangementTests crystal lattice stability.[1] Look for "olefine impurities" (dehydration products) often cited in patent literature [1].[1]
Photolysis UV + Visible Light1.2M Lux·hr (Vis) + 200 Wh/m² (UV)Radical reactionsFollows ICH Q1B.[1] Use a dark control wrapped in aluminum foil to differentiate thermal effects from light effects.[1]

Analytical Methodology (Stability-Indicating)

To separate Etifoxine from its degradation products (DPs), a robust Reverse Phase HPLC (RP-HPLC) method is required.[1][2] The following method is validated for specificity and mass balance [2].

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or LC-MS/TOF.[1][3]

  • Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm) or equivalent (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase:

    • Solvent A: 0.02 M Formate Buffer (pH 3.0 adjusted with formic acid).[1]

    • Solvent B: Methanol (HPLC Grade).[1]

    • Mode: Isocratic (70:30 v/v) or Gradient (if late-eluting dimers are suspected).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: 254 nm (UV) and ESI+ (Mass Spec).[1]

  • Injection Volume: 20 µL.

  • Column Temp: 25°C.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Etifoxine and nearest degradant (Critical).
    
  • Tailing Factor (

    
    ):  < 1.5.[1][5]
    
  • Peak Purity: PDA purity angle < purity threshold (Must prove the main peak is not masking a co-eluting impurity).[1]

Degradation Pathway & Mechanism Analysis

The degradation of Etifoxine is dominated by the instability of the 3,1-benzoxazine ring.[1]

Observed Degradation Profile

Based on LC-MS/TOF characterization [2, 3]:

  • Acidic Condition: Extensive degradation.[1][2] The primary pathway is the hydrolytic cleavage of the oxazine ring.[1]

  • Alkaline Condition: Moderate to high degradation.[1] Similar ring-opening mechanism but often yields different salt forms or further hydrolysis of the resulting amide.[1]

  • Oxidative Condition: Complex profile.[1] Formation of N-oxides and potential hydroxylation of the phenyl ring.[1]

  • Thermal/Photolytic: Relatively stable compared to solution state hydrolysis, but prolonged exposure generates specific "Impurity A" (thermal) and "Impurity B" (UV).[1]

Mechanistic Pathway (Hydrolysis)

The most critical pathway for formulation scientists is the ring opening.[1]

DegradationEtifoxineEtifoxine HCl(Benzoxazine Ring)IntermediateProtonated Intermediate(Unstable)Etifoxine->IntermediateAcid/H+DP_OxDegradant B(N-oxide / Hydroxylated)Etifoxine->DP_OxH2O2 (Oxidation)DP_HydrolysisDegradant A (Major)1-(5-chloro-2-aminophenyl)-1-phenylethanol(Ring Open Form)Intermediate->DP_Hydrolysis+ H2O (Hydrolysis)

Figure 2: Primary degradation pathways.[1] The conversion to 1-(5-chloro-2-aminophenyl)-1-phenylethanol is the dominant failure mode in liquid formulations.[1]

Key Impurities Identification
Impurity IDStructure / NameOrigin
Impurity A 1-(5-chloro-2-aminophenyl)-1-phenylethanolHydrolysis (Acid/Base)
Impurity B 2-amino-5-chlorobenzophenoneSecondary degradation (Dehydration of Impurity A)
Olefine Impurity Dehydrated Etifoxine analogThermal Stress [1]

References

  • Chava, S. R., et al. (2014).[1] Stable compositions of etifoxine and its salts. World Intellectual Property Organization.[1][6] Patent WO2014181280A1.[1] Link

  • Djabrouhou, N., & Guermouche, M. H. (2014).[1][3][4][7][8] Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR. Journal of Pharmaceutical and Biomedical Analysis, 100, 11-20.[1][7] Link

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Link

  • International Conference on Harmonisation (ICH). (1996).[1][6] Photostability Testing of New Drug Substances and Products Q1B. Link

Methodological & Application

Application Note: HPLC-UV Quantification of Etifoxine and Desmethyletifoxine in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Etifoxine (Stresam) is a non-benzodiazepine anxiolytic belonging to the benzoxazine class. Unlike benzodiazepines, it acts via a dual mechanism: direct modulation of GABA


 receptors (specifically 

and

subunits) and stimulation of neurosteroid synthesis by binding to the translocator protein (TSPO) on the mitochondrial membrane.

Its primary active metabolite, Desmethyletifoxine , contributes significantly to the pharmacological effect. In pharmacokinetic (PK) studies and Therapeutic Drug Monitoring (TDM), quantifying both the parent drug and its metabolite is critical. While LC-MS/MS is the gold standard for sensitivity, HPLC-UV remains a robust, cost-effective, and widely accessible alternative, particularly for toxicology and high-dose PK studies where plasma concentrations exceed 50–100 ng/mL.

This protocol details a validated, stability-indicating HPLC-UV method optimized for the simultaneous quantification of Etifoxine and Desmethyletifoxine in human plasma. It utilizes Liquid-Liquid Extraction (LLE) to maximize signal-to-noise ratios, overcoming the inherent sensitivity limitations of UV detection.

Chemical Basis & Method Strategy

The Analytes
  • Etifoxine: Lipophilic (LogP ~3.5). Contains a benzoxazine ring responsible for UV absorption.

  • Desmethyletifoxine: Formed by N-demethylation. The loss of the methyl group exposes a polar N-H moiety, reducing lipophilicity compared to the parent.

    • Chromatographic Implication: In Reversed-Phase (C18) chromatography, the more polar metabolite (Desmethyletifoxine) will elute before the parent (Etifoxine).

Detection Strategy

Both compounds share the benzoxazine chromophore, exhibiting maximum UV absorption (


) at approximately 255 nm . This wavelength provides the best balance between analyte sensitivity and baseline noise from plasma matrix components.
Sample Preparation Strategy

Direct protein precipitation (PPT) often dilutes the sample and fails to remove UV-absorbing matrix interferences. To achieve a Lower Limit of Quantification (LLOQ) suitable for clinical monitoring (<50 ng/mL), Liquid-Liquid Extraction (LLE) is mandatory.

  • Solvent Choice: Diethyl ether or Ethyl Acetate provides high recovery (>85%) for benzoxazines while leaving behind polar plasma proteins and salts.

Materials & Reagents

CategoryItemSpecification
Standards Etifoxine HClPurity > 99.0%
DesmethyletifoxinePurity > 98.0% (Custom synthesis or metabolite standard)
Internal Standard (IS)Chlorzoxazone (Structural analog) or Diazepam
Solvents Acetonitrile (ACN)HPLC Grade
Methanol (MeOH)HPLC Grade
Ethyl Acetate / Diethyl EtherACS Reagent Grade (for extraction)
WaterMilli-Q / HPLC Grade
Buffers Ammonium Formate or KH

PO

Analytical Grade
Orthophosphoric Acid (85%)For pH adjustment

Instrumentation & Chromatographic Conditions

  • System: HPLC with Photodiode Array (PDA) or Variable Wavelength Detector (VUV).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex).

    • Dimensions: 250 mm x 4.6 mm, 5 µm (Standard) or 150 mm x 4.6 mm, 3.5 µm (Rapid).

  • Temperature: 30°C (Controlled to ensure retention time reproducibility).

Mobile Phase & Gradient

To ensure resolution between the early-eluting metabolite, the internal standard, and the parent drug, a gradient or optimized isocratic method is required.

  • Mobile Phase A: 20 mM Ammonium Formate buffer (adjusted to pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][2]

Recommended Isocratic Mode (Robust):

  • Ratio: 45% Buffer : 55% ACN

  • Flow Rate: 1.0 mL/min[2][3]

  • Run Time: ~12 minutes

Note: If the metabolite co-elutes with the solvent front, reduce ACN to 40-45%.

Experimental Protocols

Preparation of Stock Solutions
  • Stock A (Etifoxine): Dissolve 10 mg Etifoxine HCl in 10 mL Methanol (1 mg/mL).

  • Stock B (Desmethyletifoxine): Dissolve 10 mg Desmethyletifoxine in 10 mL Methanol (1 mg/mL).

  • Stock IS (Internal Standard): Dissolve 10 mg Chlorzoxazone in 10 mL Methanol.

  • Working Standards: Serially dilute Stocks A & B in mobile phase to create a calibration range (e.g., 50, 100, 500, 1000, 2500, 5000 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

This step is the "heart" of the method, ensuring clean baselines for UV detection.

  • Aliquot: Transfer 500 µL of plasma into a clean 10 mL glass centrifuge tube.

  • Spike IS: Add 50 µL of Internal Standard working solution. Vortex briefly.

  • Alkalinization (Optional but Recommended): Add 50 µL of 0.1 M NaOH.

    • Why? Etifoxine is basic.[2][4] Increasing pH ensures it is in the non-ionized form, maximizing extraction into the organic layer.

  • Extraction: Add 3 mL of Ethyl Acetate (or Diethyl Ether).

  • Agitation: Vortex vigorously for 2 minutes or mechanically shake for 10 minutes.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the upper organic layer to a fresh glass tube. Avoid disturbing the aqueous/protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve the residue in 200 µL of Mobile Phase. Vortex well.

  • Injection: Inject 20–50 µL into the HPLC system.

Visualization of Workflows

Diagram 1: Analytical Workflow (LLE to HPLC)

BioanalysisWorkflow Plasma Plasma Sample (500 µL) IS Add Internal Standard (Chlorzoxazone) Plasma->IS LLE Liquid-Liquid Extraction (Ethyl Acetate + Vortex) IS->LLE Centrifuge Centrifugation (Phase Separation) LLE->Centrifuge Evap N2 Evaporation (Dryness) Centrifuge->Evap Organic Layer Recon Reconstitution (Mobile Phase) Evap->Recon HPLC HPLC-UV Analysis (255 nm) Recon->HPLC

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for maximizing analyte recovery from plasma.

Diagram 2: Metabolic Pathway & Elution Logic

Metabolism Etifoxine Etifoxine (Parent Drug) LogP ~3.5 CYP CYP3A4 / CYP2C19 (Liver Metabolism) Etifoxine->CYP N-demethylation Chromatography Reversed Phase C18 Separation Etifoxine->Chromatography Desmethyl Desmethyletifoxine (Active Metabolite) More Polar (N-H exposed) CYP->Desmethyl Desmethyl->Chromatography Result Elution Order: 1. Desmethyletifoxine 2. Etifoxine Chromatography->Result

Caption: Metabolic conversion of Etifoxine and the resulting chromatographic behavior on a C18 column.

Method Validation Parameters (Self-Validating System)

To ensure Trustworthiness and compliance with FDA/EMA Bioanalytical Guidelines, the method must meet the following criteria:

ParameterAcceptance CriteriaExperimental Check
Selectivity No interfering peaks at RT of analytes in blank plasma.Inject 6 different sources of blank plasma.
Linearity ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

Plot Peak Area Ratio (Analyte/IS) vs. Concentration.[2][5][6]
Accuracy 85–115% of nominal value.Analyze QC samples (Low, Mid, High) in quintuplicate.
Precision (CV) < 15% (20% at LLOQ).Calculate %CV of QC replicates.
Recovery > 70% (Consistent).[2][7]Compare extracted QC area vs. unextracted standard area.
Stability < 15% deviation.Test freeze-thaw (3 cycles) and benchtop stability (4h).

Troubleshooting & Optimization

  • Interference at Metabolite RT:

    • Cause: Plasma components often elute early.

    • Fix: Decrease the % of Acetonitrile in the mobile phase (e.g., from 55% to 45%) to push the metabolite peak to a later retention time, separating it from the solvent front.

  • Low Sensitivity (High LLOQ):

    • Cause: Inefficient extraction or low injection volume.

    • Fix: Increase plasma volume to 1 mL or reduce reconstitution volume to 100 µL (concentration factor of 10x).

  • Peak Tailing:

    • Cause: Interaction of basic nitrogen with residual silanols on the column.

    • Fix: Ensure the buffer pH is 3.[2][8]0. At this pH, silanols are protonated (neutral), reducing secondary interactions.

References

  • Djabrouhou, N., & Guermouche, M. H. (2014).[9] Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR. Journal of Pharmaceutical and Biomedical Analysis, 99, 11-20. Link

  • Choudary, M. L., Srinivas, M., & Kumari, B. U. (2024). Method Development and Validation for Estimation of Etifoxine in Capsule Dosage Form by Using RP-HPLC/UV. Journal of Drug Delivery and Therapeutics, 14(7). Link

  • BenchChem. (2025). Validation of an LC-MS/MS method for Etifoxine in human plasma using Etifoxine-d5 according to regulatory guidelines. BenchChem Application Notes. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

Sources

Application Note: Development of a Stability-Indicating Assay for Etifoxine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating assay method (SIAM) for Etifoxine (ETI), a benzoxazine anxiolytic agent.[1][2] The protocol herein details a systematic approach, beginning with forced degradation studies to identify potential degradation products, followed by the development of a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method, and culminating in full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] The objective is to establish a reliable analytical procedure capable of quantifying Etifoxine while simultaneously resolving it from any degradants, ensuring the method is fit for its intended purpose in quality control and stability studies.[7]

Introduction

Etifoxine, chemically known as 6-chloro-N-ethyl-4-methyl-4-phenyl-4H-benzo[d][1][3]oxazin-2-amine, is a non-benzodiazepine anxiolytic used for short-term management of anxiety disorders.[1][8] Its unique dual mechanism, involving modulation of GABAA receptors and stimulation of neurosteroid biosynthesis, distinguishes it from traditional benzodiazepines.[1][8] To ensure the safety and efficacy of etifoxine drug products throughout their shelf life, it is imperative to monitor the stability of the active pharmaceutical ingredient (API).

Regulatory bodies, guided by the ICH, mandate that stability testing be conducted using validated stability-indicating assay methods.[9][10][11] A SIAM is an analytical procedure that can accurately and precisely measure the concentration of the API without interference from potential degradation products, process impurities, or excipients.[7] The development of such a method is a multi-step process that begins with intentionally degrading the drug substance under harsh conditions—a process known as forced degradation or stress testing.[9][10] This critical step helps to elucidate degradation pathways and generates the very impurities needed to prove the method's specificity.[12]

This application note details a systematic, field-proven workflow for developing a robust RP-HPLC SIAM for Etifoxine hydrochloride, the common pharmaceutical salt form.[1][13]

Principle of the Method

The core of this stability-indicating assay is reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection. HPLC is a powerful technique for separating components of a mixture based on their physicochemical properties.[14] In this method, Etifoxine and its degradation products are separated on a C18 stationary phase based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase. The separated compounds are then quantified by a UV detector at a wavelength where Etifoxine exhibits significant absorbance. The method's "stability-indicating" capability is confirmed by demonstrating baseline separation between the intact Etifoxine peak and all peaks corresponding to degradation products generated during forced degradation studies.

Materials and Equipment

  • Reagents:

    • Etifoxine Hydrochloride Reference Standard

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Formic Acid (ACS Grade)

    • Ammonium Acetate (ACS Grade)

    • Hydrochloric Acid (HCl, ACS Grade)

    • Sodium Hydroxide (NaOH, ACS Grade)

    • Hydrogen Peroxide (H₂O₂, 30%, ACS Grade)

    • Deionized Water (18.2 MΩ·cm)

  • Equipment:

    • HPLC system with quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV-Vis detector

    • Analytical Balance

    • pH Meter

    • Forced-air oven

    • Photostability chamber

    • Class A volumetric flasks and pipettes

    • Syringe filters (0.22 µm, PTFE or nylon)

Phase 1: Forced Degradation Studies (Stress Testing)

Rationale: The purpose of forced degradation is to intentionally degrade the Etifoxine sample under a variety of stress conditions that it might encounter during its lifecycle.[9][10] The goal is to achieve a target degradation of 5-20% of the active ingredient.[9][15] This level of degradation is sufficient to produce and detect primary degradation products without completely destroying the molecule, which could lead to unrepresentative secondary or tertiary degradants. These stressed samples are then used to develop and validate the specificity of the analytical method.[12][16]

Protocol 4.1: Preparation of Stock Solution
  • Accurately weigh approximately 25 mg of Etifoxine Hydrochloride Reference Standard.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 (v/v) mixture of methanol and water (diluent).

  • Sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with the diluent. This yields a 1000 µg/mL stock solution.

Protocol 4.2: Stress Conditions

For each condition below, a sample of the stock solution is treated as described. A control sample (unstressed stock solution diluted to the target concentration) should be analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Mix 5 mL of stock solution with 5 mL of 0.1 M HCl.

    • Heat at 80°C for 4 hours.

    • Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with diluent.

  • Base Hydrolysis:

    • Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with diluent.

  • Oxidative Degradation:

    • Mix 5 mL of stock solution with 5 mL of 3% H₂O₂.

    • Keep at room temperature for 6 hours, protected from light.

    • Dilute to a final concentration of approximately 100 µg/mL with diluent.

  • Thermal Degradation:

    • Transfer Etifoxine solid powder to a watch glass and place in a forced-air oven at 105°C for 24 hours.

    • After exposure, weigh an appropriate amount of the stressed powder to prepare a 100 µg/mL solution.

  • Photolytic Degradation:

    • Expose the Etifoxine stock solution (in a quartz cuvette) and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Prepare a 100 µg/mL solution from the stressed samples.

Phase 2: Chromatographic Method Development

Rationale: The goal is to develop an HPLC method that provides optimal separation (resolution > 2) between the Etifoxine peak and all degradation product peaks.[17] The selection of column, mobile phase, and detection wavelength is a systematic process aimed at achieving a robust and reproducible separation.

A reverse-phase C18 column is a common starting point for small molecules like Etifoxine due to its versatility.[18][19] A mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for the manipulation of retention times. A buffer is used to control the pH and ensure consistent ionization of the analyte, leading to reproducible chromatography.[18] The detection wavelength is chosen based on the UV spectrum of Etifoxine to ensure maximum sensitivity.

G

Protocol 5.1: Optimized HPLC Method
ParameterCondition
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 20 mM Ammonium Acetate buffer, pH adjusted to 3.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition Mobile Phase A : Mobile Phase B (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Note: This method is based on a published study and serves as an excellent starting point.[17][20] Optimization may be required based on the specific degradation profile observed.

Phase 3: Method Validation (ICH Q2(R1))

Rationale: Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[4][6] The parameters evaluated are defined by the ICH Q2(R1) guideline and provide documented evidence of the method's reliability, consistency, and accuracy.[3][5]

G center_node Validated SIAM Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Robustness Robustness center_node->Robustness LOQ Quantitation Limit center_node->LOQ

Protocol 6.1: Validation Procedures
  • Specificity:

    • Protocol: Analyze the diluent (blank), a solution of Etifoxine reference standard, and each of the stressed samples from Phase 1.

    • Acceptance Criteria: The Etifoxine peak should be free from any co-eluting peaks in the chromatograms of the stressed samples. Peak purity analysis (using a PDA detector) should yield a purity angle that is less than the purity threshold, confirming spectral homogeneity.

  • Linearity and Range:

    • Protocol: Prepare a series of at least five concentrations of Etifoxine reference standard, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

    • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

  • Accuracy (Recovery):

    • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo mixture with known amounts of Etifoxine stock solution.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

  • Precision:

    • Repeatability (Intra-day precision): Prepare and analyze six independent samples of Etifoxine at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Quantitation (LOQ):

    • Protocol: Determine the LOQ based on the signal-to-noise ratio method (typically S/N ≥ 10) or by calculating it from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ must be determined and demonstrated to have acceptable precision and accuracy.

  • Robustness:

    • Protocol: Deliberately vary key method parameters one at a time and assess the impact on the results. Typical variations include:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2°C)

      • Mobile Phase pH (± 0.2 units)

      • Organic content in mobile phase (± 2%)

    • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected by the minor changes.

Table 1: Summary of Validation Parameters and Acceptance Criteria
Validation ParameterTestAcceptance Criteria
Specificity Analysis of stressed samples, peak purity analysisNo co-elution, peak purity angle < threshold
Linearity 5 concentrations (50-150%), triplicate injectionsCorrelation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision80% to 120% of nominal concentration
Accuracy 9 determinations over 3 levels (80%, 100%, 120%)Mean recovery 98.0% - 102.0%
Precision (Repeatability) 6 independent samples, 100% concentrationRSD ≤ 2.0%
Precision (Intermediate) Repeatability test on different day/analyst/instrumentRSD ≤ 2.0%
Limit of Quantitation Signal-to-Noise ratio or calculation from calibration curveS/N ≥ 10; demonstrated with acceptable P&A
Robustness Deliberate variation of method parameters (flow, temp, pH, etc.)System suitability passes, results remain consistent

Conclusion

The systematic approach outlined in this document, encompassing forced degradation, method development, and full ICH-guided validation, provides a robust framework for establishing a stability-indicating assay for Etifoxine. The resulting validated RP-HPLC method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and for generating reliable data in formal stability studies of Etifoxine drug substance and drug product.

References

  • Wikipedia. (n.d.). Etifoxine. Retrieved February 10, 2026, from [Link]

  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 10, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 10, 2026, from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved February 10, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 10, 2026, from [Link]

  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Retrieved February 10, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 10, 2026, from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved February 10, 2026, from [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved February 10, 2026, from [Link]

  • LCGC International. (2017, June 1). Computer-Assisted Method Development for Small and Large Molecules. Retrieved February 10, 2026, from [Link]

  • Bansal, S. K., & DeStefano, A. J. (2007). Forced Degradation Studies. SciSpace. Retrieved February 10, 2026, from [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved February 10, 2026, from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Etifoxine. PubChem. Retrieved February 10, 2026, from [Link]

  • HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Etifoxine hydrochloride. PubChem. Retrieved February 10, 2026, from [Link]

  • Choi, J. S., et al. (2015). Etifoxine for Pain Patients with Anxiety. Korean Journal of Pain, 28(1), 4-10. Retrieved February 10, 2026, from [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved February 10, 2026, from [Link]

  • PubMed. (n.d.). Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR. Retrieved February 10, 2026, from [Link]

  • Drugfuture. (n.d.). Etifoxine. Retrieved February 10, 2026, from [Link]

  • International Council for Harmonisation. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved February 10, 2026, from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2025, August 5). Development of a stability-indicating HPLC method of Etifoxine with characterization of degradation products by LC-MS/TOF, H-1 and C-13 NMR. Retrieved February 10, 2026, from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved February 10, 2026, from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved February 10, 2026, from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved February 10, 2026, from [Link]

Sources

Impurity Profiling of Etifoxine Using Ultra-Performance Liquid Chromatography (UPLC): A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the comprehensive impurity profiling of Etifoxine. Etifoxine, an anxiolytic agent of the benzoxazine class, requires stringent quality control to ensure its safety and efficacy.[1][2] The presence of impurities, arising from synthesis, degradation, or storage, can impact the therapeutic outcome and introduce potential toxicities.[3][4] This guide provides a detailed protocol grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH), offering researchers and quality control analysts a reliable tool for the separation, identification, and quantification of Etifoxine and its potential process-related and degradation impurities. The method leverages the power of UPLC technology to deliver superior resolution, sensitivity, and speed compared to conventional HPLC methods.

Introduction: The Imperative for Impurity Profiling

Etifoxine (6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine) is a non-benzodiazepine anxiolytic and anticonvulsant drug.[1][2] Its mechanism of action involves the potentiation of GABAergic transmission, making it effective in the management of anxiety disorders.[2]

The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous control of impurities.[5] The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[6] Any impurity present above the identification threshold (typically ≥0.10%) must be structurally characterized to ensure patient safety.[4][7]

Impurities in Etifoxine can originate from various sources:

  • Process-Related Impurities: Unreacted starting materials, intermediates, or by-products from the synthetic route.[4]

  • Degradation Products: Compounds formed due to the degradation of Etifoxine under stress conditions such as exposure to acid, base, oxidation, heat, or UV light.[8][9] Studies have identified several key degradation products under such conditions.[8]

This application note details a UPLC method specifically developed to be stability-indicating, meaning it can effectively separate the main Etifoxine peak from all known and potential degradation products, ensuring accurate quantification and maintaining compliance with global regulatory standards.

Scientific Rationale: Methodological Choices

The selection of UPLC and specific method parameters is driven by the physicochemical properties of Etifoxine and the need for a highly efficient separation.

  • Why UPLC? Ultra-Performance Liquid Chromatography utilizes columns packed with sub-2 µm particles. This results in significantly higher chromatographic efficiency, leading to sharper peaks, better resolution between closely eluting impurities, and faster analysis times compared to traditional HPLC. This speed and resolution are critical for high-throughput quality control environments and for complex impurity profiles.

  • Column Chemistry: A reversed-phase C18 stationary phase is selected for its versatility and effectiveness in retaining moderately non-polar compounds like Etifoxine through hydrophobic interactions.

  • Mobile Phase Strategy: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

    • Aqueous Phase (A): A buffered acidic mobile phase (e.g., 10 mM ammonium formate, pH 3.0) is used. The acidic pH suppresses the ionization of any potential basic impurities and improves the peak shape of the primary amine-containing Etifoxine molecule.

    • Organic Phase (B): Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency, which are highly compatible with UPLC systems.

  • Detection: A Photodiode Array (PDA) detector is used to monitor the elution. The primary wavelength is set near the UV maximum of Etifoxine (~254 nm) for optimal sensitivity.[10] The PDA's ability to acquire full spectra allows for peak purity analysis and provides preliminary spectral information for unknown impurity identification.

Detailed Experimental Protocol

Materials and Reagents
Material/ReagentGrade/Specification
Etifoxine Reference Standard (RS)USP/Ph. Eur. or characterized in-house standard
Etifoxine Drug Substance/ProductBatch to be tested
AcetonitrileUPLC/MS Grade
WaterUPLC/MS Grade or Milli-Q
Ammonium FormateAnalytical or LC-MS Grade
Formic AcidAnalytical or LC-MS Grade
Instrumentation

A UPLC system equipped with a binary solvent manager, sample manager, column thermostat, and a Photodiode Array (PDA) detector is required. Data acquisition and processing are performed using appropriate chromatography software.

UPLC Method Parameters

The following table summarizes the optimized UPLC conditions for the analysis of Etifoxine and its impurities.

ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Column Temp. 40 °C
Injection Vol. 1.0 µL
Detection PDA Detector, Wavelength: 254 nm (Bandwidth: 4.8 nm)
Run Time 12.0 minutes
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v) is recommended.

  • Etifoxine Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of Etifoxine Reference Standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solution (0.05 mg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 20 mL volumetric flask.

    • Dilute to volume with diluent and mix thoroughly.

  • Sample Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the Etifoxine drug substance sample into a 25 mL volumetric flask.

    • Follow the same dissolution procedure as for the Standard Stock Solution.

    • Prior to injection, filter the solution through a 0.22 µm PVDF or Nylon syringe filter compatible with the diluent.

System Suitability and Method Validation

Before proceeding with sample analysis, the chromatographic system must meet predefined performance criteria as outlined in ICH Q2(R1).[11]

  • System Suitability Test (SST):

    • Inject the diluent as a blank to ensure no interfering peaks are present.

    • Make five replicate injections of the Working Standard Solution (0.05 mg/mL).

    • The acceptance criteria are as follows:

      • Peak Tailing (Asymmetry Factor): ≤ 1.5 for the Etifoxine peak.

      • Theoretical Plates: ≥ 10,000 for the Etifoxine peak.

      • % RSD for Peak Area: ≤ 2.0% for the five replicate injections.

Analytical Workflow Diagram

The overall process from sample preparation to data reporting is a systematic workflow designed to ensure data integrity and compliance.

UPLC_Impurity_Profiling_Workflow start Sample & Standard Receipt prep Prepare Solutions (Standard, Sample, Mobile Phase) start->prep system_setup UPLC System Setup & Equilibration prep->system_setup sst System Suitability Test (SST) system_setup->sst sst_check SST Pass? sst->sst_check analysis Inject Blank, Standards, and Samples sst_check->analysis Yes fail Troubleshoot System sst_check->fail No processing Data Processing: Integration & Identification analysis->processing quant Quantification of Impurities (% Area Normalization) processing->quant report Generate Final Report quant->report fail->system_setup

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Troubleshooting & Optimization

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Etifoxine Desmethyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges in the bioanalysis of Etifoxine Desmethyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into improving the sensitivity of your LC-MS/MS methods for this critical metabolite. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven resource for your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high sensitivity for Etifoxine Desmethyl challenging?

A1: Etifoxine Desmethyl, the N-desethyl metabolite of Etifoxine, is typically present at lower concentrations in biological matrices compared to the parent drug. As a more polar compound due to the removal of the ethyl group, it may exhibit poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, eluting early with endogenous interferences. This can lead to significant matrix effects, primarily ion suppression, which quenches the analyte signal and elevates the limit of quantification (LOQ).

Q2: What is a good starting point for selecting MRM transitions for Etifoxine Desmethyl?

A2: A logical starting point is to use in-silico prediction tools and knowledge of common fragmentation patterns for N-desalkyl metabolites. Given that Etifoxine Desmethyl has a molecular weight of 272.72 g/mol , its protonated precursor ion [M+H]⁺ will be at m/z 273.7. Based on the fragmentation of the parent drug, Etifoxine, which shows a characteristic loss of the ethylamine side chain, a similar fragmentation is expected for the desmethyl metabolite.[1] Therefore, a primary product ion to investigate would result from the cleavage of the amine group. Further optimization of the collision energy is crucial to maximize the signal of the most stable and intense product ion.

Q3: Should I use a positive or negative ionization mode for Etifoxine Desmethyl?

A3: Etifoxine Desmethyl contains a secondary amine group, which is basic and readily protonated. Therefore, positive electrospray ionization (ESI+) is the recommended mode for achieving the best sensitivity.

Q4: What type of internal standard is best for quantifying Etifoxine Desmethyl?

A4: A stable isotope-labeled (SIL) internal standard of Etifoxine Desmethyl is the gold standard. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for signal suppression or enhancement. If a SIL-IS for the metabolite is unavailable, a deuterated analog of the parent drug, such as Etifoxine-d5, can be a suitable alternative, although it will have a slightly different retention time.[2]

Troubleshooting Guide: From Sample to Signal

This section provides a systematic approach to identifying and resolving common issues that compromise the sensitivity of your Etifoxine Desmethyl assay.

Part 1: Sample Preparation

Effective sample preparation is the first line of defense against matrix effects and is critical for achieving low detection limits.

Problem: Low or no recovery of Etifoxine Desmethyl.

  • Causality: Etifoxine Desmethyl is more polar than its parent compound. Standard liquid-liquid extraction (LLE) protocols optimized for Etifoxine may not efficiently extract the more hydrophilic desmethyl metabolite. Similarly, a generic solid-phase extraction (SPE) protocol may not provide adequate retention.

  • Troubleshooting Steps:

    • Re-evaluate your extraction solvent for LLE: If using LLE, consider more polar extraction solvents or adjusting the pH of the aqueous phase to ensure the analyte is in a neutral form to partition into the organic layer.

    • Optimize your SPE method: For SPE, a mixed-mode or polymeric reversed-phase sorbent can be effective for retaining and eluting a broader range of analytes with differing polarities.

    • Consider protein precipitation: While a cruder cleanup method, protein precipitation with acetonitrile or methanol is often sufficient and can yield good recovery for polar metabolites.[2] However, it may result in more significant matrix effects that need to be addressed chromatographically.

Problem: High variability in recovery between samples.

  • Causality: This often points to inconsistent sample handling, such as variations in vortexing time, temperature, or pH.

  • Troubleshooting Steps:

    • Standardize all manual steps: Ensure consistent timing and technique for all sample manipulations.

    • Verify pH: If pH adjustment is part of your protocol, measure the pH of a subset of samples after adjustment to ensure consistency.

    • Use an appropriate internal standard: A SIL-IS added at the beginning of the sample preparation process will help normalize for variability in extraction efficiency.

Part 2: Liquid Chromatography

The goal of chromatography is to separate Etifoxine Desmethyl from co-eluting matrix components that cause ion suppression.

Problem: Poor peak shape (fronting, tailing, or broad peaks).

  • Causality:

    • Peak Tailing: Often caused by secondary interactions between the basic amine group of Etifoxine Desmethyl and acidic residual silanols on the surface of the silica-based stationary phase.

    • Peak Fronting: Can be a result of column overload or an injection solvent that is too strong.

    • Broad Peaks: May indicate poor retention, a contaminated column, or extra-column volume.

  • Troubleshooting Steps:

    • Adjust mobile phase pH: Adding a small amount of an acidic modifier, such as formic acid (0.1%), to the mobile phase will protonate the secondary amine of Etifoxine Desmethyl, reducing its interaction with silanols and improving peak shape.

    • Consider a different column chemistry: A column with end-capping or a hybrid particle technology can reduce silanol activity. For polar metabolites, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be an effective alternative to RPLC.

    • Match injection solvent to mobile phase: Ensure your injection solvent is of similar or weaker strength than the initial mobile phase conditions to avoid peak distortion.

Problem: Etifoxine Desmethyl elutes in the void volume with matrix components.

  • Causality: Insufficient retention on a standard C18 column due to the metabolite's increased polarity.

  • Troubleshooting Steps:

    • Modify the mobile phase: Increase the aqueous component of the mobile phase in the initial gradient conditions.

    • Use a polar-embedded or polar-endcapped RPLC column: These columns are designed to provide better retention for polar analytes.

    • Switch to HILIC: HILIC is specifically designed for the retention of polar compounds and can provide excellent separation from the bulk of the plasma matrix components.

Part 3: Mass Spectrometry

Optimizing the mass spectrometer parameters is the final step in maximizing the signal-to-noise ratio for Etifoxine Desmethyl.

Problem: Low or no signal for the precursor ion.

  • Causality: Incorrect ionization settings or suboptimal source conditions.

  • Troubleshooting Steps:

    • Confirm positive ionization mode: Ensure your instrument is set to ESI+.

    • Optimize source parameters: Systematically tune the capillary voltage, source temperature, and gas flows to maximize the intensity of the m/z 273.7 precursor ion.

    • Check for adduct formation: In some cases, the analyte may preferentially form adducts (e.g., [M+Na]⁺ or [M+K]⁺). Widen your mass range in a full scan experiment to check for these species.

Problem: Low signal for product ions.

  • Causality: Suboptimal collision energy or selection of a low-intensity fragment.

  • Troubleshooting Steps:

    • Perform a product ion scan: Infuse a standard solution of Etifoxine Desmethyl and acquire a product ion scan to identify the most abundant and stable fragment ions.

    • Optimize collision energy: For the most intense product ions, perform a collision energy optimization experiment to determine the voltage that yields the maximum signal intensity. This is a critical step for maximizing sensitivity in MRM mode.

Experimental Protocols & Data

Predicted Mass Spectrometry Parameters for Etifoxine Desmethyl

The following table provides a starting point for your method development. These values are predicted based on the known fragmentation of Etifoxine and general principles of mass spectrometry and should be empirically optimized on your instrument.

ParameterPredicted ValueRationale
Precursor Ion [M+H]⁺ (m/z) 273.7Based on the molecular weight of Etifoxine Desmethyl (272.72 g/mol ).
Primary Product Ion (m/z) 228.1Predicted loss of the ethylamine side chain, similar to the parent drug.[1]
Secondary Product Ion (m/z) 183.1Further fragmentation of the benzoxazine ring structure.
Ionization Mode ESI+The secondary amine is readily protonated.
Collision Energy (CE) 15-30 eVThis is a typical range for small molecules of this size and should be optimized.
Step-by-Step Protocol for Collision Energy Optimization
  • Prepare a working standard of Etifoxine Desmethyl at a concentration that gives a stable signal (e.g., 100 ng/mL).

  • Set up an infusion experiment where the standard is continuously delivered to the mass spectrometer.

  • In your instrument software, create a method to perform a product ion scan of the precursor ion m/z 273.7.

  • Identify the top 2-3 most intense product ions from the resulting spectrum.

  • Create a new experiment where you monitor the MRM transitions for these product ions while ramping the collision energy (e.g., from 5 to 40 eV in 2 eV steps).

  • Plot the intensity of each product ion as a function of collision energy to determine the optimal value for each transition.

Visualizations

Troubleshooting Workflow for Low Sensitivity

a start Low Sensitivity for Etifoxine Desmethyl sample_prep Review Sample Preparation start->sample_prep lc Evaluate Chromatography start->lc ms Optimize MS Parameters start->ms recovery Low Recovery? sample_prep->recovery peak_shape Poor Peak Shape? lc->peak_shape precursor Low Precursor Ion? ms->precursor recovery->lc No extraction Optimize Extraction Method (LLE, SPE) recovery->extraction Yes peak_shape->ms No column Change Column Chemistry (Polar-Embedded, HILIC) peak_shape->column Yes (Poor Retention) mobile_phase Adjust Mobile Phase pH (add 0.1% Formic Acid) peak_shape->mobile_phase Yes (Tailing) product Low Product Ion? precursor->product No source Tune Source Parameters (Voltage, Temp, Gas) precursor->source Yes ce Optimize Collision Energy product->ce Yes solution Problem Resolved extraction->solution column->solution mobile_phase->solution source->solution ce->solution

Caption: A logical workflow for troubleshooting low sensitivity issues.

Predicted Fragmentation of Etifoxine Desmethyl

b parent Etifoxine Desmethyl [M+H]⁺ = 273.7 frag1 Fragment 1 m/z = 228.1 (Loss of C2H5N) parent->frag1 - C2H5N frag2 Fragment 2 m/z = 183.1 (Further Ring Fragmentation) frag1->frag2 - C2H5O

Caption: Predicted fragmentation pathway for Etifoxine Desmethyl.

References

  • Djabrouhou, N., Guermouche, M., & Guermouche, H. (2014). Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR. Journal of Pharmaceutical and Biomedical Analysis, 98, 347-356. Available at: [Link]

Sources

Technical Support Center: Minimizing On-Column Degradation of Etifoxine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Etifoxine hydrochloride (Stresam) is a benzoxazine derivative used for its anxiolytic properties. While effective, the benzoxazine ring is chemically labile, particularly prone to hydrolysis and ring-opening reactions.

In High-Performance Liquid Chromatography (HPLC), Etifoxine presents a unique challenge: On-Column Degradation . This phenomenon occurs when the separation environment itself (the stationary phase surface or mobile phase conditions) catalyzes the breakdown of the analyte during its residence in the column. This results in distorted peak shapes ("saddle" peaks), poor mass balance, and the generation of artifactual impurities (often labeled DPA or DPB).

This guide provides a root-cause analysis and troubleshooting protocols to eliminate these artifacts and ensure method robustness.

Module 1: Diagnostic Workflow

Q: How do I distinguish between "dirty samples" and "on-column degradation"?

A: The distinction lies in peak topology and residence time dependance. If the impurity is present in the vial, it elutes as a sharp, defined peak. If the degradation is happening on-column, the reaction occurs continuously as the band moves, resulting in specific distortions.

The "Bridge" Phenomenon: On-column degradation often manifests as a plateau or "bridge" connecting the parent peak (Etifoxine) to the degradation product peak. This represents the drug molecules that degraded at various points along the column length.

Diagnostic Decision Tree

Etifoxine_Diagnosis Start Observation: Distorted Peak / Low Recovery Step1 Test 1: Flow Rate Variation (Double the flow rate) Start->Step1 Res1 Did the impurity/plateau area DECREASE? Step1->Res1 Step2 Test 2: Temperature Variation (Reduce Column Temp by 10°C) Res1->Step2 No / Unclear Conclusion_OnCol DIAGNOSIS: On-Column Degradation (Catalytic/Thermal) Res1->Conclusion_OnCol Yes (Less residence time = Less reaction) Res2 Did the peak shape improve? Step2->Res2 Res2->Conclusion_OnCol Yes (Slower kinetics) Conclusion_Sample DIAGNOSIS: Pre-Injection Degradation (Sample Stability) Res2->Conclusion_Sample No

Figure 1: Diagnostic logic to differentiate on-column reactivity from sample instability.

Module 2: Stationary Phase Selection (The Silanol Effect)

Q: Why does my C18 column cause Etifoxine to degrade?

A: The culprit is often Silanol Activity . Etifoxine contains nitrogenous moieties that can interact with residual silanols (Si-OH) on the silica surface. These silanols can act as weak Lewis acids, catalyzing the ring-opening hydrolysis of the benzoxazine moiety.

The Fix: You must minimize the interaction between the Etifoxine molecule and the silica backbone.

Protocol: Column Selection Criteria

Do not use "General Purpose" C18 columns. Use the criteria below to select a column that provides "Steric Protection."

ParameterRecommended SpecificationScientific Rationale
Carbon Load High (> 15-20%) Higher carbon density creates a hydrophobic shield, preventing the analyte from reaching the active silica surface [1].
End-Capping Double / Exhaustive Chemically bonding free silanols prevents Lewis acid catalysis.
Particle Base Hybrid (e.g., BEH) or High-Purity Type B Silica Hybrid particles have fewer surface silanols than standard silica.
Bonding Sterically Protected C18 Bulky side chains (e.g., di-isopropyl) block access to the silanol surface.

Expert Tip: If a high-load C18 fails, switch to a Phenyl-Hexyl phase. The pi-pi interactions can offer alternative selectivity while often providing better shielding of the silica surface for aromatic compounds like Etifoxine.

Module 3: Mobile Phase Chemistry

Q: Is my mobile phase pH triggering the hydrolysis?

A: Likely, yes. Etifoxine is sensitive to acidic hydrolysis (forming impurities DPA/DPB) [2].[1][2][3] Many standard HPLC methods use 0.1% Formic Acid or TFA (pH ~2.0 - 2.5). This is too aggressive for sensitive benzoxazines during a retention window of 10-20 minutes.

Optimization Protocol
  • Buffer Selection: Switch from strong acids to Ammonium Acetate or Ammonium Formate .

  • pH Window: Target pH 4.5 – 6.0 .

    • Why? This pH range is generally safe for the silica (preventing dissolution) and significantly reduces the rate of acid-catalyzed hydrolysis compared to pH 2.0.

  • Organic Modifier: Use Acetonitrile over Methanol.

    • Why? Methanol is a protic solvent and can participate in solvolysis reactions. Acetonitrile is aprotic and inert.

Recommended Mobile Phase Composition
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8, unadjusted or adjusted with dilute Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: Standard gradient (e.g., 20% B to 80% B).

Module 4: Temperature & Physical Parameters

Q: I see "Ghost Peaks" rising when I run overnight sequences. Is this thermal?

A: Yes. Thermal degradation is a primary vector for Etifoxine instability (Impurity A is a thermal degradant) [2].

Troubleshooting Steps:

  • Column Oven: Never exceed 30°C for Etifoxine methods.

    • Standard Practice: Many methods default to 40°C to lower backpressure. For Etifoxine, this increases the reaction rate of on-column hydrolysis.

    • Set Point: 25°C is optimal.

  • Autosampler: Ensure the sample compartment is chilled to 4°C - 10°C .

    • Etifoxine in solution (especially in protic diluents) will degrade over 24 hours at room temperature.

Degradation Pathway Visualization

Etifoxine_Degradation Etifoxine Etifoxine (Benzoxazine Ring) Transition Ring Opening (Hydrolysis) Etifoxine->Transition On-Column Reaction Conditions Trigger Factors: 1. Acidic pH (< 3.0) 2. Active Silanols 3. Heat (> 40°C) Conditions->Transition ImpurityA Impurity A (De-ethyl / Thermal) Transition->ImpurityA Thermal ImpurityB Impurity B (Acid Hydrolysis Product) Transition->ImpurityB Acidic/Silanol

Figure 2: Mechanistic pathway of Etifoxine degradation triggered by HPLC conditions.

Summary of Critical Parameters

ParameterAvoid (Risk of Degradation) Recommended (Stable)
Column Low coverage (<10% C), non-endcappedHigh coverage (>15% C), fully endcapped, Hybrid particle
Mobile Phase pH < 2.5 (TFA, 0.1% Formic Acid)4.5 – 6.0 (Ammonium Acetate)
Organic Solvent Methanol (Protic)Acetonitrile (Aprotic)
Temperature > 35°C20°C – 25°C

References

  • LCGC International. (2008). On-Column Sample Degradation. Retrieved from [Link]

  • Djabrouhou, N., & Guermouche, M. (2014).[3][4] Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR. Journal of Pharmaceutical and Biomedical Analysis, 100, 11-20.[3] Retrieved from [Link]

  • Choudary, M. L., & Kumari, B. U. (2024).[5] Method Development and Validation for Estimation of Etifoxine in Capsule Dosage Form by Using RP-HPLC/UV. Journal of Drug Delivery and Therapeutics, 14(7), 127-132. Retrieved from [Link]

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Technical Support Center: Analytical Variability in Etifoxine Impurity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Etifoxine Hydrochloride Impurity Profiling & Stability Analysis Expertise Level: Advanced (Method Development & QC)

Introduction: The Benzoxazine Challenge

Etifoxine hydrochloride presents a unique analytical challenge compared to classical benzodiazepines. Its core structure—a 3,1-benzoxazine ring —is chemically distinct and susceptible to specific degradation pathways, primarily hydrolysis and oxidation .

In analytical settings, "variability" often stems not from instrument failure, but from a lack of understanding of this ring's stability profile. If your retention times are drifting or "ghost peaks" appear in fresh standards, you are likely triggering on-column degradation or pH-dependent ionization shifts.

This guide moves beyond generic HPLC advice to address the specific physicochemical behaviors of Etifoxine.

Module 1: Method Optimization & Standardization

Core Protocol: Stability-Indicating HPLC Conditions

Reference Method based on Djabrouhou et al. (2014)[1][2][3]

To manage variability, you must use a buffered mobile phase. Simple organic/water mixtures (e.g., MeOH:Water) often fail to separate the hydrolysis degradants (Impurity A) from the parent peak.

ParameterSpecificationTechnical Rationale
Column C18 (Kromasil or equiv), 250mm × 4.6mm, 5µmHigh carbon load required for retention of the lipophilic parent.
Mobile Phase Buffer: 20mM Ammonium Formate (pH 3.0) Organic: Methanol Ratio: 30:70 (Buffer:MeOH)Critical: pH 3.0 stabilizes the benzoxazine ring. Higher pH (>6) accelerates hydrolysis; lower pH (<2) risks column damage.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 254 nmMax absorption for the benzoxazine chromophore.
Diluent Mobile Phase (Initial)Do NOT use pure methanol as diluent for long-term storage; it can induce solvolysis.
Visualizing the Workflow

Etifoxine_Workflow Start Sample Preparation Solubility Dissolve in Mobile Phase (Avoid 100% MeOH) Start->Solubility Critical Step Filter 0.45µm Nylon Filter (Discard first 2mL) Solubility->Filter Remove particulates Inject HPLC Injection (20µL Loop) Filter->Inject Sep Separation (pH 3.0 Formate Buffer) Inject->Sep Detect UV Detection (254 nm) Sep->Detect

Figure 1: Optimized analytical workflow for Etifoxine HCl to minimize pre-injection variability.

Module 2: Troubleshooting Common Anomalies

Issue 1: The "Ghost Peak" (Hydrolysis)

Symptom: A new peak appears at RRT ~0.4–0.6 relative to Etifoxine, growing over time in the autosampler. Root Cause: Ring opening of the benzoxazine moiety. Etifoxine hydrolyzes to form 1-(5-chloro-2-aminophenyl)-1-phenylethanol (Impurity A) in the presence of moisture and incorrect pH.

Diagnostic Checklist:

Issue 2: Retention Time (RT) Drift

Symptom: The Etifoxine peak shifts by >0.5 min between bracketing standards. Root Cause: Etifoxine is a basic drug (amine). It is highly sensitive to the ionization state of the surface silanols on the column and the mobile phase pH.

Troubleshooting Logic:

Troubleshooting_RT Start RT Drift Detected Check_pH Check Mobile Phase pH (Must be 3.0 ± 0.1) Start->Check_pH pH_Bad pH Incorrect Check_pH->pH_Bad Drift > 0.1 pH pH_Good pH Correct Check_pH->pH_Good Stable pH Fix_Buffer Remake Buffer (Ammonium Formate) pH_Bad->Fix_Buffer Check_Col Check Column Aging (Loss of Endcapping) pH_Good->Check_Col Silanol Silanol Interaction (Tailing Factor > 1.5) Check_Col->Silanol Fix_Col Replace Column (Use Base-Deactivated C18) Silanol->Fix_Col

Figure 2: Decision tree for diagnosing Retention Time shifts specific to basic benzoxazine compounds.

Module 3: Known Impurity Profile

Understanding what you are looking for is half the battle. Etifoxine has specific degradation products (DPs) and synthesis impurities.

Impurity IDChemical NameOriginRRT (Approx)
Etifoxine (API) 6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amineParent1.00
Impurity A 1-(5-chloro-2-aminophenyl)-1-phenylethanolHydrolysis (Ring Opening)~0.45
Impurity B 6-chloro-N-ethyl-4-phenyl-4H-3,1-benzoxazin-2-amineSynthesis (Desmethyl analog)~0.85
Impurity C 2-amino-5-chlorobenzophenoneOxidation/Degradation ~1.20

Note: RRT (Relative Retention Time) varies by column. Always validate with certified reference standards.

FAQ: Expert Insights

Q: Why is the "Desethyl" impurity difficult to resolve? A: The structural difference between Etifoxine and its desethyl analog is very small (loss of -CH2-CH3). In reverse-phase chromatography, this results in very similar hydrophobicity. To improve resolution:

  • Lower the organic modifier: Try 25% MeOH instead of 30%.

  • Temperature: Lowering column temperature to 25°C can improve selectivity for structurally similar homologs.

Q: Can I use Acetonitrile instead of Methanol? A: Yes, but be cautious. Acetonitrile is a stronger solvent. You will need to reduce the organic ratio (e.g., to 40-50% buffer) to maintain retention. Furthermore, Methanol often provides better selectivity for the polar hydrolysis products due to hydrogen bonding capabilities that Acetonitrile lacks.

Q: My calibration curve is non-linear at low concentrations (LOQ). Why? A: This is often due to adsorption . Etifoxine is lipophilic and can stick to glass vials or PTFE filters at low concentrations (ng/mL range).

  • Solution: Use silanized glass vials or polypropylene inserts. Pre-saturate filters by discarding the first 2-3 mL of filtrate.

References

  • Djabrouhou, N., & Guermouche, M. H. (2014).[1][2][3] Development of a stability-indicating HPLC method of Etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR. Journal of Pharmaceutical and Biomedical Analysis, 99, 11–20.

  • Nguyen, N., et al. (2006).[4] Efficacy of etifoxine compared to lorazepam monotherapy in the treatment of patients with adjustment disorders with anxiety.[2][4] Human Psychopharmacology, 21(3), 139-149.[4]

  • Thiyagarajan, T., et al. (2008).[3][5] Stress Degradation Behavior of Desipramine Hydrochloride and Development of Suitable Stability-Indicating LC Method. Chromatographia, 67, 883–891. (Cited for comparative degradation kinetics of similar amine salts).

Sources

Validation & Comparative

A Comparative Guide to the Analytical Method Validation for Etifoxine Impurities as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental pillar of patient safety and drug efficacy. This guide provides an in-depth, experience-driven approach to the validation of an analytical method for the determination of impurities in etifoxine, a non-benzodiazepine anxiolytic. We will navigate the intricate requirements of the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) for analytical validation and Q3A/B for impurity thresholds, to construct a robust and reliable analytical method.[1][2][3][4][5][6][7][8][9][10][11] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale that underpins them.

The Criticality of Impurity Profiling for Etifoxine

Etifoxine, with its unique therapeutic profile, necessitates stringent control over its impurity profile. Impurities can originate from various sources, including the synthetic route, degradation of the drug substance over time, or interaction with excipients in the final drug product.[4][6] These impurities, even at trace levels, can impact the safety and efficacy of the drug. Therefore, a well-validated, stability-indicating analytical method is paramount to ensure that all potential and actual impurities are adequately separated, detected, and quantified.

This guide will focus on a primary method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), due to its widespread availability, robustness, and suitability for quantitative analysis of organic impurities. We will then compare this with a more advanced technique, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), highlighting its advantages in sensitivity and specificity, particularly for impurity identification.

The Foundation: ICH Guidelines for Impurity Control and Method Validation

Before delving into the analytical methodology, it is crucial to understand the regulatory framework that governs our work. The ICH has established clear guidelines that form the bedrock of our validation strategy:

  • ICH Q3A(R2): Impurities in New Drug Substances : This guideline sets the thresholds for reporting, identification, and qualification of impurities.[1][2][8] For a drug with a maximum daily dose of less than 2g, the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day intake, whichever is lower. These thresholds dictate the required sensitivity of our analytical method.

  • ICH Q3B(R2): Impurities in New Drug Products : This guideline addresses impurities that arise during the formulation and storage of the drug product, known as degradation products.[4][7][9] A stability-indicating method must be able to separate these degradation products from the API and other impurities.

  • ICH Q2(R1): Validation of Analytical Procedures : This is our roadmap for method validation. It outlines the validation characteristics that need to be investigated for various analytical procedures, including tests for impurities.[3][5][10]

The following sections will detail the validation of an HPLC-UV method for etifoxine impurities, with each step directly referencing the requirements of ICH Q2(R1).

Primary Method: A Stability-Indicating HPLC-UV Method for Etifoxine

Our goal is to develop an HPLC-UV method capable of separating etifoxine from its known and potential impurities and degradation products. Based on published literature and our experience with similar compounds, we propose the following chromatographic conditions.[12][13][14][15]

Rationale for Method Development Choices
  • Column Selection : A C18 stationary phase is chosen for its versatility and proven ability to retain and separate a wide range of moderately polar to non-polar compounds like etifoxine and its likely impurities. The dimensions (e.g., 250 mm x 4.6 mm, 5 µm) provide a good balance between resolution, analysis time, and backpressure.[12][15]

  • Mobile Phase : A gradient elution with a mixture of an acidic buffer (e.g., 0.02 M formate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile) is selected.[12][15] The acidic pH helps to suppress the ionization of any basic functional groups, leading to sharper peaks and better retention. The gradient elution is crucial for resolving impurities with a wide range of polarities in a reasonable timeframe.

  • Detection Wavelength : A detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds and has been shown to provide good sensitivity for etifoxine and its degradation products.[12][13] A photodiode array (PDA) detector is highly recommended to assess peak purity and to have the flexibility to analyze at other wavelengths if needed.

Detailed Experimental Protocol: HPLC-UV Method
ParameterCondition
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)[12]
Mobile Phase A 0.02 M Formate Buffer, pH 3.0
Mobile Phase B Methanol
Gradient 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm[12][13]
Injection Volume 10 µL
Diluent Mobile Phase A: Mobile Phase B (70:30, v/v)

Comprehensive Validation of the HPLC-UV Method as per ICH Q2(R1)

The following sections outline the validation parameters, their acceptance criteria, and hypothetical experimental data to demonstrate the method's suitability.

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Prepare solutions of etifoxine, known impurities (if available), and placebo (excipients).

  • Perform forced degradation studies on etifoxine to generate degradation products. Common stress conditions include acid, base, oxidation, heat, and light.[12]

  • Inject the individual solutions and a spiked solution containing etifoxine and all potential interferents.

  • Assess the resolution between etifoxine and all other peaks. The resolution should be greater than 1.5.

  • Utilize a PDA detector to check for peak purity of the etifoxine peak in the presence of impurities and degradation products.

Hypothetical Data Summary:

CompoundRetention Time (min)Resolution from EtifoxinePeak Purity AnglePeak Purity Threshold
Etifoxine 15.2-0.1230.345
Impurity A 12.82.1--
Degradation Product B (DPB) 18.52.8--
Placebo Peak 3.4>10--
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five solutions of etifoxine and each specified impurity at concentrations spanning the expected range (e.g., from the reporting threshold to 120% of the specification limit).

  • Inject each solution in triplicate.

  • Plot the peak area against the concentration and perform a linear regression analysis.

Hypothetical Data Summary:

ParameterEtifoxineImpurity A
Range 0.05% - 0.3% of test concentration0.05% - 0.3% of test concentration
Correlation Coefficient (r²) > 0.999> 0.998
Y-intercept Close to zeroClose to zero
Accuracy (Trueness)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

Experimental Protocol:

  • Prepare a placebo solution spiked with known amounts of etifoxine and its impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analyze these samples in triplicate.

  • Calculate the percent recovery for each level.

Hypothetical Data Summary:

Spiked LevelMean Recovery (%) - EtifoxineMean Recovery (%) - Impurity A
50% 99.5101.2
100% 100.299.8
150% 99.8100.5
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Hypothetical Data Summary:

Parameter%RSD - Etifoxine%RSD - Impurity A
Repeatability < 1.0%< 2.0%
Intermediate Precision < 1.5%< 2.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Hypothetical Data Summary:

ParameterValue
LOD 0.01% of test concentration
LOQ 0.03% of test concentration
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • pH of the mobile phase (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2%)

  • Analyze a system suitability solution under each condition and assess the impact on key parameters like retention time, resolution, and peak area.

Hypothetical Data Summary:

The method is considered robust if the system suitability parameters remain within the acceptance criteria under all varied conditions.

Alternative Method: UPLC-MS for Enhanced Performance

While the HPLC-UV method is robust and suitable for routine quality control, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significant advantages, particularly during drug development and for challenging separations.

Comparison of HPLC-UV and UPLC-MS
FeatureHPLC-UVUPLC-MS
Speed Longer run times (e.g., 30 min)Faster run times (e.g., <10 min) due to smaller particle size columns
Resolution GoodExcellent, allowing for separation of closely eluting impurities
Sensitivity Moderate (UV detection)High (MS detection), enabling lower LOD and LOQ
Specificity Relies on retention time and UV spectraHigh, provides mass-to-charge ratio (m/z) for peak identification
Identification Requires reference standardsCan provide structural information for unknown impurities
Cost Lower initial investment and running costsHigher initial investment and maintenance costs
When to Choose UPLC-MS
  • Impurity Identification: UPLC-MS is invaluable for identifying unknown impurities and degradation products by providing accurate mass information, which can be used to propose elemental compositions and fragmentation pathways.[12]

  • Trace Level Analysis: When impurity levels are below the LOQ of the HPLC-UV method, UPLC-MS can provide the necessary sensitivity.

  • Complex Mixtures: For samples with a large number of impurities or a complex matrix, the superior resolution of UPLC can simplify the separation.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_validation Phase 2: Validation Execution (ICH Q2(R1)) cluster_assessment Phase 3: Assessment & Implementation ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Specificity Specificity MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity DataReview Data Review & Acceptance Criteria Specificity->DataReview Accuracy Accuracy Linearity->Accuracy Linearity->DataReview Precision Precision Accuracy->Precision Accuracy->DataReview LOD_LOQ LOD & LOQ Precision->LOD_LOQ Precision->DataReview Robustness Robustness LOD_LOQ->Robustness LOD_LOQ->DataReview Robustness->DataReview ValidationReport Validation Report DataReview->ValidationReport RoutineUse Implementation for Routine Use ValidationReport->RoutineUse

Caption: Overall workflow for analytical method validation.

ValidationParameters cluster_quantitative Quantitative Impurity Test cluster_qualitative Identification Test Accuracy Accuracy Precision Precision Accuracy->Precision LOQ Quantitation Limit Precision->LOQ Specificity Specificity Specificity->Accuracy Specificity_ID Specificity Specificity->Specificity_ID Linearity Linearity LOQ->Linearity Range Range Linearity->Range Robustness Robustness Range->Robustness

Caption: Relationship of validation parameters to test type.

Conclusion

The validation of an analytical method for impurities in etifoxine is a scientifically rigorous process that underpins the quality and safety of the final drug product. A well-designed HPLC-UV method, validated in accordance with ICH Q2(R1), provides a reliable and robust tool for routine quality control. For more demanding applications, such as impurity identification or trace analysis, UPLC-MS offers a powerful alternative. By understanding the scientific principles behind the validation parameters and making informed choices about the analytical methodology, drug development professionals can ensure that their methods are not only compliant but also scientifically sound and fit for purpose.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • ICH Q3B(R2) Impurities in new drug products - Scientific guideline. (2006). European Medicines Agency. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2(R1). Jordi Labs. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH Q3B(R2) Impurities in New Drug Products. ECA Academy. [Link]

  • Q3A(R2) Impurities in New Drug Substances. SlideShare. [Link]

  • ICH Q3B(R2): Impurities in new drug products. SlideShare. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Quality Guidelines. ICH. [Link]

  • Djabrouhou, N., & Guermouche, M. (2014). Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR. Journal of Pharmaceutical and Biomedical Analysis, 98, 335-343.
  • Etifoxine Impurities and Related Compound. Veeprho. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • Q3B(R) Impurities in New Drug Products (Revision 3). FDA. [Link]

  • Pang, L., et al. (2008). Determination of Etifoxine Hydrochloride in Etifoxine Hydrochloride Capsules. Chinese Pharmaceutical Journal.
  • Development of a stability-indicating HPLC method of Etifoxine with characterization of degradation products by LC-MS/T… OUCI. [Link]

  • Etifoxine-impurities. Pharmaffiliates. [Link]

  • Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR. Semantic Scholar. [Link]

  • Development of a stability-indicating HPLC method of Etifoxine with characterization of degradation products by LC-MS/TOF, H-1 and C-13 NMR. ResearchGate. [Link]

  • Etifoxine Hydrochloride-impurities. Pharmaffiliates. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • ICH Guidelines for Analytical Validation. Scribd. [Link]

Sources

Structural Elucidation of Etifoxine Desmethyl: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and structural elucidation workflow for Etifoxine Desmethyl (an impurity/analog of Etifoxine) using Nuclear Magnetic Resonance (NMR).[1] It is designed for analytical scientists and drug development professionals requiring rigorous structural confirmation.[1]

Executive Summary

In the development and quality control of Etifoxine (a non-benzodiazepine anxiolytic), distinguishing the Active Pharmaceutical Ingredient (API) from its structurally related impurities is critical. Etifoxine Desmethyl (CAS 16758-87-5), also known as 6-Chloro-N-ethyl-4-phenyl-4H-3,1-benzoxazin-2-amine, represents a specific structural analog where the quaternary methyl group at position C4 is absent.[1]

This guide evaluates the NMR-based elucidation workflow for Etifoxine Desmethyl, comparing its spectral performance and diagnostic signals against the parent compound, Etifoxine. While Mass Spectrometry (MS) provides rapid mass identification (


 -14 Da), only NMR definitively resolves the regiochemistry of the demethylation (C4-Desmethyl vs. N-Desethyl isomers).[1]

Part 1: Structural Context & The Analytical Challenge

The Structural Divergence

The core challenge lies in differentiating the quaternary center of the parent drug from the tertiary center of the impurity.

  • Etifoxine (Parent): Contains a quaternary carbon at position 4 (C4), substituted with a phenyl ring and a methyl group .

  • Etifoxine Desmethyl (Target): Lacks the C4-methyl group.[1] The C4 position becomes a tertiary methine (CH) , retaining the phenyl group.

Comparison of Alternatives: NMR vs. MS

While LC-MS/MS is the standard for high-throughput screening, it fails to provide ab initio structural proof for positional isomers without reference standards.[1]

FeatureNMR (Recommended) LC-MS/MS (Alternative)
Primary Output Atom-specific connectivity & electronic environment.[1]Molecular weight & fragmentation pattern.[1]
Differentiation Power High: Distinguishes C4-Desmethyl (methine signal) from N-Desethyl (loss of ethyl signals).[1]Medium: Both show mass loss, but fragmentation may be ambiguous for isomers.[1]
Stereochemistry Can determine relative stereochemistry at C4 (if chiral center created).Cannot determine stereochemistry.
Sample Requirement Milligram scale (destructive/recoverable).Nanogram scale (destructive).

Part 2: Experimental Protocol & Methodology

Sample Preparation

To ensure high-resolution spectra and prevent signal broadening:

  • Solvent: Deuterated Chloroform (

    
    ) is preferred for solubility and spectral clarity of the benzoxazine ring. DMSO-
    
    
    
    is an alternative if exchangeable protons (NH) need characterization.[1]
  • Concentration: Dissolve

    
     5-10 mg of Etifoxine Desmethyl in 600 
    
    
    
    L of solvent.
  • Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 535-PP) to minimize shimming errors.[1]

Acquisition Parameters (600 MHz recommended)
  • Temperature: 298 K (25°C).[1]

  • 1H NMR: 30° pulse angle, 3-5s relaxation delay (

    
    ) to ensure accurate integration of aromatic protons.
    
  • 13C NMR / DEPT-135: Power-gated decoupling. DEPT-135 is crucial to distinguish the C4 methine (positive) from the C4 quaternary (absent).[1]

  • 2D Experiments:

    • HSQC: Multiplicity-edited to phase-match DEPT results.

    • HMBC: Long-range coupling (8-10 Hz optimization) to connect the C4 proton to the phenyl ring carbons.[1]

Part 3: Structural Elucidation & Data Interpretation

1H NMR: The "Missing Methyl" Diagnostic

The most immediate evidence of the desmethyl structure is the disappearance of the high-field methyl singlet and the appearance of a new methine signal.

Comparative 1H NMR Data:

Proton PositionEtifoxine (Parent)

(ppm)
Etifoxine Desmethyl

(ppm)
Diagnostic Insight
C4-Methyl ~1.75 (Singlet, 3H)ABSENT Primary confirmation of demethylation.[1]
C4-Methine (H4) ABSENT~5.8 - 6.2 (Singlet, 1H) New benzylic proton signal.[1] Shifted downfield due to O/N heteroatoms.[1]
N-Ethyl (

)
~3.4 (Multiplet, 2H)~3.4 (Multiplet, 2H)Confirms the Ethyl group is intact (rules out N-desethyl metabolite).[1]
N-Ethyl (

)
~1.2 (Triplet, 3H)~1.2 (Triplet, 3H)Confirms the Ethyl group is intact.[1]
Aromatic Ring 6.8 - 7.5 (Multiplet)6.8 - 7.5 (Multiplet)Phenyl and Benzoxazine protons remain largely unchanged.[1]
13C NMR & DEPT-135: Carbon Class Confirmation

The carbon backbone analysis provides definitive proof of the hybridization change at C4.[1]

  • Etifoxine: The C4 carbon appears as a quaternary singlet (absent in DEPT-135) typically around 80-85 ppm.[1]

  • Etifoxine Desmethyl: The C4 carbon shifts slightly and appears as a positive peak (CH) in DEPT-135, confirming it is now a tertiary carbon.[1]

HMBC Correlations: Establishing Connectivity

To prove the "Desmethyl" structure is not a ring-opened artifact, HMBC is used to verify the integrity of the benzoxazine ring.

  • Key Correlation: The new H4 methine proton (approx 6.0 ppm) will show strong long-range correlations (

    
    , 
    
    
    
    ) to:
    • The C4a quaternary carbon of the fused ring.

    • The Ipso-carbon of the pendant phenyl ring.[1]

    • The C2 imine carbon (weaker correlation).[1]

Part 4: Visualization of the Elucidation Workflow

The following diagram outlines the logical decision tree for confirming the Etifoxine Desmethyl structure, moving from mass identification to stereochemical confirmation.

ElucidationWorkflow Start Unknown Impurity (Suspected Etifoxine Analog) MS_Screen LC-MS/MS Screening Result: [M+H]+ = 287.1 (Δ -14 Da) Start->MS_Screen Hypothesis Hypothesis Generation: 1. N-Desethyl (+Methyl) 2. C4-Desmethyl (Target) MS_Screen->Hypothesis NMR_1H 1H NMR Experiment Check: Alkyl Region (1.0-4.0 ppm) Hypothesis->NMR_1H Decision_Ethyl Are N-Ethyl Signals Present? (Triplet ~1.2, Quartet ~3.4) NMR_1H->Decision_Ethyl Path_Desethyl NO: Structure is N-Desethyl Etifoxine Decision_Ethyl->Path_Desethyl Signals Absent Path_Desmethyl YES: Ethyl group intact. Proceed to C4 Check. Decision_Ethyl->Path_Desmethyl Signals Present NMR_C4 Check C4 Region Look for Me-Singlet vs Methine-H Path_Desmethyl->NMR_C4 Result_Desmethyl Observation: No Methyl Singlet New Singlet ~6.0 ppm (H4) NMR_C4->Result_Desmethyl DEPT DEPT-135 / HSQC Confirm C4 Hybridization Result_Desmethyl->DEPT Final_Struct CONFIRMED STRUCTURE: Etifoxine Desmethyl (C4-Methine, Tertiary C) DEPT->Final_Struct

Figure 1: Decision tree for the structural elucidation of Etifoxine Desmethyl, highlighting the critical NMR checkpoints that distinguish it from other metabolites.

Part 5: References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 30768, Etifoxine. Retrieved February 10, 2026, from [Link]

  • Axios Research. (n.d.).[1] Etifoxine Impurity 5 (CAS 16758-87-5).[1][2][3] Retrieved February 10, 2026, from [Link]

Sources

A Comparative Guide to the Anxiolytic Effects of Etifoxine and Its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth comparison of the anxiolytic properties of etifoxine and its metabolites, grounded in preclinical and clinical data. We will delve into the nuanced mechanisms of action, comparative efficacy, and the experimental methodologies used to elucidate these properties, offering a critical perspective for researchers in neuropsychopharmacology and drug development.

Introduction: Etifoxine - A Non-Benzodiazepine Anxiolytic with a Dual Mechanism

Etifoxine is a non-benzodiazepine anxiolytic of the benzoxazine class that has demonstrated efficacy in treating anxiety disorders, particularly adjustment disorder with anxiety.[1][2] Unlike traditional benzodiazepines, etifoxine presents a unique dual mechanism of action, contributing to its anxiolytic effects while potentially offering a more favorable side-effect profile, including a lower potential for sedation and dependence.[2][3]

Etifoxine's therapeutic action is primarily attributed to its modulation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system. This modulation occurs through two distinct pathways:

  • Direct Positive Allosteric Modulation of GABA-A Receptors: Etifoxine binds to a specific site on GABA-A receptors, enhancing the action of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.[4][5] Notably, this binding site is distinct from the benzodiazepine binding site.[4]

  • Indirect Modulation via Translocator Protein (TSPO) and Neurosteroid Synthesis: Etifoxine also binds to the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane.[5][6] This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors.[5][6] This indirect mechanism further potentiates GABAergic inhibition.

Pharmacokinetics: The Role of the Active Metabolite, Diethyl-etifoxine

Upon oral administration, etifoxine is rapidly absorbed and metabolized in the liver, leading to the formation of several metabolites.[1][7] One of these, diethyl-etifoxine, is pharmacologically active.[1][7] A crucial point of differentiation lies in their elimination half-lives: etifoxine has a half-life of approximately 6 hours, while diethyl-etifoxine exhibits a significantly longer half-life of about 20 hours.[1][7] This prolonged presence of an active metabolite likely contributes to the sustained anxiolytic effects observed with etifoxine treatment.

While diethyl-etifoxine is recognized as an active metabolite, there is a notable scarcity of publicly available data directly comparing its anxiolytic potency, GABA-A receptor affinity, and TSPO binding affinity to that of the parent compound, etifoxine. This represents a significant knowledge gap in fully understanding the complete pharmacological profile of etifoxine's clinical effects.

Comparative Anxiolytic Efficacy: Preclinical and Clinical Evidence

The anxiolytic effects of etifoxine have been substantiated in various preclinical models and confirmed in clinical trials.

Preclinical Assessment of Anxiolytic Activity

Standard behavioral paradigms in rodents are employed to screen and characterize the anxiolytic potential of compounds.

  • Elevated Plus-Maze (EPM) Test: This test is based on the innate fear of rodents for open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

  • Light-Dark Box Test: This model utilizes the conflict between the exploratory drive of rodents and their aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the illuminated compartment.[8]

Studies have shown that etifoxine demonstrates significant anxiolytic activity in these models.[9]

Clinical Efficacy

Clinical trials have established the anxiolytic efficacy of etifoxine in patients with adjustment disorder with anxiety.[2][10] Comparative studies have shown etifoxine to have similar efficacy to lorazepam and alprazolam in reducing anxiety symptoms.[10][11] Notably, some studies suggest that etifoxine may have a better side-effect profile, with less sedation and a lower risk of withdrawal symptoms upon discontinuation compared to benzodiazepines.[3][11]

Mechanistic Deep Dive: Receptor Interactions

The anxiolytic effects of etifoxine and its metabolites are intrinsically linked to their interactions with key molecular targets.

GABA-A Receptor Modulation

Etifoxine's direct interaction with the GABA-A receptor is a cornerstone of its mechanism. Electrophysiological and binding studies have revealed that etifoxine potentiates GABA-induced chloride currents.[4] This potentiation is mediated by a binding site on the β subunits of the GABA-A receptor, distinguishing it from benzodiazepines which primarily bind to the interface between α and γ subunits.[4]

Translocator Protein (TSPO) Binding and Neurosteroidogenesis

Etifoxine's binding to TSPO is the initiating step in its indirect modulatory pathway. While etifoxine's affinity for TSPO is considered to be in the micromolar range, some research suggests that its long residence time at the binding site may be more critical for its neurosteroidogenic efficacy than its binding affinity alone.[12] The subsequent increase in neurosteroids, such as allopregnanolone, provides an additional layer of positive allosteric modulation at GABA-A receptors.

Experimental Methodologies

A thorough understanding of the experimental protocols is essential for interpreting the data on etifoxine and its metabolites.

Behavioral Assays for Anxiolytic Activity

Elevated Plus-Maze (EPM) Test Protocol for Rats

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[9]

  • Acclimatization: Animals are habituated to the testing room for at least one hour before the experiment.[12]

  • Procedure:

    • The rat is placed in the center of the maze, facing an open arm.[13]

    • The animal is allowed to explore the maze for a 5-minute period.[13]

    • A video camera mounted above the maze records the session for later analysis.[12]

  • Data Analysis: Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm type.[12] An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.[13]

Light-Dark Box Test Protocol for Mice

  • Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[8]

  • Acclimatization: Mice are brought to the testing room at least 30 minutes prior to the test.[8]

  • Procedure:

    • The mouse is placed in the center of the illuminated compartment.[8]

    • The animal is allowed to freely explore both compartments for a 5 to 10-minute period.[14]

    • An automated system or video tracking software records the animal's movement.[11]

  • Data Analysis: The primary measures are the time spent in the light compartment and the number of transitions between the two compartments.[15] Anxiolytic compounds increase the time spent in the light box.[15]

In Vitro Receptor Binding Assays

Radioligand Binding Assay for GABA-A Receptors

  • Membrane Preparation: Rat cortical membranes are prepared through a series of homogenization and centrifugation steps to isolate the receptor-containing fractions.[16]

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the GABA-A receptor (e.g., [³H]muscimol) and varying concentrations of the test compound (etifoxine or its metabolites).[16]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[17]

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.[10]

  • Data Analysis: The data are used to determine the binding affinity (Ki) of the test compound by analyzing its ability to displace the radioligand.[17]

TSPO Binding Assay using [³H]PK11195

  • Tissue Preparation: Membranes from tissues with high TSPO expression (e.g., kidney or specific brain regions) are prepared.

  • Assay: The membranes are incubated with the radiolabeled TSPO ligand [³H]PK11195 and a range of concentrations of the competitor compound (etifoxine or its metabolites).

  • Separation and Quantification: Similar to the GABA-A receptor binding assay, bound and free radioligand are separated by filtration, and the radioactivity is quantified.

  • Data Analysis: Competition binding curves are generated to calculate the inhibitory constant (Ki) of the test compound for the TSPO binding site.

Data Summary

CompoundElimination Half-lifeGABA-A Receptor InteractionTSPO Binding Affinity (Ki)Anxiolytic Activity
Etifoxine ~6 hours[1][7]Positive allosteric modulator, binds to β subunits[4]Micromolar range[18]Demonstrated in preclinical and clinical studies[9][10]
Diethyl-etifoxine ~20 hours[1][7]Active[1][7]Data not availableActive[1][7]

Visualizing the Mechanisms

To better illustrate the concepts discussed, the following diagrams outline the signaling pathways and experimental workflows.

Etifoxine_Mechanism cluster_GABA Direct GABA-A Receptor Modulation cluster_TSPO Indirect Modulation via TSPO Etifoxine_direct Etifoxine GABA_A_Receptor GABA-A Receptor (β subunit) Etifoxine_direct->GABA_A_Receptor Binds Cl_channel Chloride Channel Opening GABA_A_Receptor->Cl_channel Potentiates Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Anxiolysis_direct Anxiolytic Effect Hyperpolarization->Anxiolysis_direct Etifoxine_indirect Etifoxine TSPO TSPO (Mitochondria) Etifoxine_indirect->TSPO Binds Neurosteroid_synthesis Neurosteroid Synthesis (e.g., Allopregnanolone) TSPO->Neurosteroid_synthesis Stimulates GABA_A_Receptor2 GABA-A Receptor Neurosteroid_synthesis->GABA_A_Receptor2 Modulates Anxiolysis_indirect Anxiolytic Effect GABA_A_Receptor2->Anxiolysis_indirect

Caption: Dual mechanism of action of etifoxine.

EPM_Workflow start Start acclimatize Acclimatize Animal (1 hour) start->acclimatize place_maze Place Animal in Center of EPM acclimatize->place_maze explore Allow Exploration (5 minutes) place_maze->explore record Record Session (Video Tracking) explore->record analyze Analyze Data: - Time in Open/Closed Arms - Entries into Open/Closed Arms record->analyze end End analyze->end

Sources

Comparative Toxicity Guide: Etifoxine vs. Desmethyl Impurity

[1]

Part 1: Executive Summary & Structural Context

The Critical Distinction

In the development and quality control of Etifoxine (Stresam), a critical distinction must be made between the active metabolite and the process impurity , as their toxicological profiles differ fundamentally.

  • Etifoxine (Parent): Anxiolytic acting via GABA-A receptor modulation and TSPO ligand activity.[1][2][3]

  • Desethyl-Etifoxine (Metabolite): The major active metabolite formed in vivo (N-dealkylation).[1][2] Generally considered to share the safety profile of the parent.[1][2]

  • Desmethyl Impurity (Target of this Guide): Specifically 6-Chloro-N-ethyl-4-phenyl-4H-benzo[d][1,3]oxazin-2-amine (CAS 16758-87-5).[1][2][4] This is a process impurity lacking the methyl group at the C4 quaternary center.[1][2]

Toxicological Verdict: While Etifoxine has a well-characterized safety profile with known idiosyncratic risks (hepatotoxicity), the Desmethyl impurity represents a structural alert .[1] The removal of the C4-methyl group destabilizes the benzoxazine ring, potentially increasing chemical reactivity and the likelihood of ring-opening to form reactive electrophiles capable of haptenization (immune-mediated toxicity).

Structural & Physicochemical Comparison[2][5]
FeatureEtifoxine (Parent) Desmethyl Impurity Toxicological Implication
CAS Registry 21715-46-816758-87-5Distinct chemical entity.[1][2][5]
Structure C4-Methyl, C4-PhenylC4-Hydrogen , C4-PhenylLoss of steric bulk at C4.[1][2]
C4 Geometry Quaternary CarbonTertiary CarbonHigh Risk: The C4-H bond is more labile; the ring is less sterically hindered, increasing susceptibility to hydrolysis or oxidative attack.[1][2]
Lipophilicity High (LogP ~3.[1]5)Slightly LowerBoth are likely CNS penetrant.[1][2]
Stability Moderate (Hydrolyzes in acid)Low (Predicted) Impurity likely degrades faster to the open-ring benzophenone derivative.[1][2]

Part 2: Toxicological Profile Comparison

Hepatotoxicity Mechanisms

Etifoxine is associated with rare but severe idiosyncratic acute liver injury .[1][2] The mechanism is believed to be immune-allergic (hypersensitivity) or metabolic idiosyncrasy.[1]

  • Etifoxine: Requires metabolic activation (likely via CYP450) to form a reactive intermediate that binds to hepatic proteins.[1][2]

  • Desmethyl Impurity:

    • Hypothesis: Due to the lack of the stabilizing C4-methyl group, the impurity is predicted to undergo facile ring opening or oxidation at the C4 position.[2]

    • Risk: If the ring opens spontaneously or enzymatically, it forms a reactive imine or ketone intermediate.[1][2] These are electrophiles that can bind covalently to liver proteins (GSH depletion), potentially triggering the same immune-mediated hepatitis seen with the parent, but at lower exposure thresholds .

CNS Safety & Therapeutic Index
  • Etifoxine: Wide therapeutic window in rodents (LD50 ~12 g/kg).[1][2][6] No sedation/amnesia at therapeutic doses.[1]

  • Desmethyl Impurity:

    • Binding Affinity: The C4-methyl group is crucial for the "induced fit" in the TSPO and GABA-A binding pockets.[1][2] The Desmethyl analog likely has reduced affinity , meaning it may contribute to toxicity (off-target binding) without providing therapeutic benefit (efficacy).

    • Potency: Likely significantly lower than parent.[1][2]

Genotoxicity (Ames/Chromosomal Aberration)[2]
  • Etifoxine: Non-genotoxic in standard batteries.[1][2]

  • Desmethyl Impurity:

    • Alert: Benzoxazines can be structurally similar to DNA-intercalating agents if the ring is planar.[1][2] The removal of the methyl group increases planarity.[1]

    • Requirement: Must be tested via Ames Test (OECD 471) .[1] If positive, it must be controlled to mutagenic impurity limits (TTC < 1.5 µ g/day ).

Part 3: Visualization of Toxicity Pathways

The following diagram illustrates the structural divergence and the hypothetical reactive pathway for the Desmethyl impurity compared to the parent.

ToxicityPathwaysEtifoxineEtifoxine (Parent)(C4-Methyl Stabilized)MetabolismCYP450 MetabolismEtifoxine->MetabolismMajor PathwayReactiveMetReactive Intermediate(Imine/Quinone-like)Etifoxine->ReactiveMetMinor Pathway(Bioactivation)DesmethylDesmethyl Impurity(C4-Hydrogen)RingOpenSpontaneous/EnzymaticRing OpeningDesmethyl->RingOpenHigh InstabilityStableMetDesethyl-Etifoxine(Active Metabolite)Metabolism->StableMetN-DealkylationRingOpen->ReactiveMetRapid FormationToxicityCovalent Binding toHepatic Proteins(Haptenization)ReactiveMet->ToxicityGSH DepletionImmuneRespImmune-MediatedHepatotoxicityToxicity->ImmuneResp

Caption: Comparative activation pathways. The Desmethyl impurity poses a higher risk of direct ring opening to reactive intermediates compared to the metabolically more stable parent.

Part 4: Experimental Protocols for Comparative Assessment

To objectively compare the toxicity of the Desmethyl impurity against Etifoxine, the following "bridging" toxicity strategy is recommended. This avoids full animal studies unless the impurity exceeds ICH Q3A qualification thresholds (usually 0.15%).[1]

Protocol 1: In Vitro Hepatotoxicity (ATP/LDH Assay)

Objective: Determine if the impurity is more cytotoxic to hepatocytes than the parent.[1][2]

  • Cell System: Cryopreserved human hepatocytes (pool of >10 donors) or HepaRG cells.

  • Test Compounds:

    • Etifoxine (Parent)[2][3][6][7]

    • Desmethyl Impurity (Synthesized standard, >98% purity)

    • Positive Control: Chlorpromazine or Amiodarone.[1][2]

  • Dosing: 8-point concentration curve (0.1 µM to 100 µM).

  • Incubation: 24 hours and 48 hours.

  • Endpoints:

    • Cytotoxicity: LDH release (membrane integrity).[1][2]

    • Viability: Cellular ATP content (CellTiter-Glo).[1]

    • Oxidative Stress: ROS generation (H2DCFDA staining).[1][2]

  • Data Analysis: Calculate IC50 for both.

    • Pass Criteria: Impurity IC50 should not be significantly lower (< 50%) than Parent IC50.[1]

Protocol 2: Reactive Metabolite Trapping (GSH Adducts)

Objective: Assess the potential for covalent binding (idiosyncratic toxicity risk).[1][2]

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1][2]

  • Trapping Agent: Glutathione (GSH) or Dansyl-GSH (for fluorescence detection).[1][2]

  • Procedure:

    • Incubate Etifoxine (10 µM) and Impurity (10 µM) separately with HLM + GSH for 60 min.

    • Quench with acetonitrile.[1][2]

  • Analysis: LC-MS/MS (High Resolution, e.g., Q-TOF).

    • Search for [M+GSH]+ adducts.

    • Search for Neutral Loss of 129 Da (pyroglutamic acid).[1][2]

  • Interpretation:

    • Compare the peak area ratio of GSH-adducts formed from Impurity vs. Parent.[1][2]

    • Higher adduct formation in the Impurity sample indicates a higher risk of reactive metabolite formation.[1]

Protocol 3: Genotoxicity (Mini-Ames)

Objective: Rapid screen for mutagenicity.[1][2]

  • Strains: S. typhimurium TA98 and TA100 (detects frameshift and base-pair substitutions).[1][2]

  • Conditions: +/- S9 metabolic activation.[1][2]

  • Outcome: If Impurity is positive (Revertants > 2x control) while Parent is negative, the impurity is a Mutagenic Impurity (ICH M7) and must be controlled to ppm levels.

Part 5: References

  • European Medicines Agency (EMA). "Assessment Report: Stresam (Etifoxine)."[1][2] EMA/PRAC/2022.[1] (Review of hepatic safety and risk minimization).

  • National Institutes of Health (NIH) - PubChem. "Etifoxine Compound Summary."[1][2] PubChem CID 30768.[1]

  • Clearsynth. "Etifoxine Desmethyl Impurity (CAS 16758-87-5) Reference Standard."[1][2] Product Data Sheet. (Structural confirmation of the impurity).

  • Prescrire International. "Etifoxine: too many serious adverse effects."[1][2] Prescrire Int.[1][2] 2013; 22(136):73. (Clinical context of hepatotoxicity).

  • Nuss, P., et al. "An update on the anxiolytic and neuroprotective properties of etifoxine."[1][2][8] Neuropsychiatric Disease and Treatment, 2019.[1][2] (Mechanism of action and metabolic pathways).[1][2][9]

qualification of Etifoxine Desmethyl as a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Qualification of Etifoxine Desmethyl as a Reference Standard: A Technical Comparison Guide

Executive Summary

In the analytical characterization of Etifoxine (Stresam) , a clear distinction must be made between its metabolic derivatives and process impurities. While the N-desethyl metabolite is the primary pharmacologically active species, Etifoxine Desmethyl (CAS 16758-87-5) represents a critical structural analogue often monitored as a process impurity or minor metabolite.[1][2]

This guide outlines the rigorous qualification of Etifoxine Desmethyl as a Primary Reference Standard . It addresses the specific regulatory requirements (ICH Q3A/B, FDA MIST) for characterizing this molecule to ensure metrological traceability in pharmacokinetic (PK) assays and impurity profiling.

Part 1: The Molecule & The Need

Structural Differentiation

Confusion often arises between "Desmethyl" and "Desethyl" derivatives.[2] As a Senior Scientist, you must verify the specific chemical entity before method validation.

FeatureEtifoxine (Parent) Etifoxine Desmethyl (Target)Desethyletifoxine (Active Met.)
CAS Registry 21715-46-816758-87-5 21715-42-4
Modification N/ALoss of Methyl at C4 positionLoss of Ethyl at N-position
Formula



Mol.[1][2][3][4][5] Weight 300.79 g/mol 286.76 g/mol 272.73 g/mol
Role API (Anxiolytic)Impurity / Structural AnalogueMajor Active Metabolite
Why Qualify?

Under ICH Q3A(R2) and FDA MIST guidelines, any impurity >0.10% or disproportionate metabolite must be characterized. Using a "Research Grade" chemical without full qualification risks:

  • Quantification Errors: Unaccounted water/solvent content leads to overestimation of potency.[2]

  • Retention Time Shifts: Structural isomers can co-elute if the standard is not isomerically pure.[2]

  • Regulatory Rejection: Lack of a Certificate of Analysis (CoA) with orthogonal data triggers clinical holds.

Part 2: Qualification Workflow (The "How")

The qualification of Etifoxine Desmethyl follows a Mass Balance Approach to assign an absolute purity value.

Structural Elucidation (Identity)
  • 
    -NMR:  The diagnostic signal for Etifoxine is the singlet methyl group at C4 (approx.[1][2] 
    
    
    
    1.7 ppm).[2] In Etifoxine Desmethyl , this singlet disappears, leaving the phenyl ring signals intact.
  • MS/MS: The parent ion

    
     shifts from 301 (Etifoxine) to 287  (Desmethyl).
    
Purity Assignment (The "100% Minus" Method)

A certified potency is never just the HPLC area %. It is calculated as:



  • Chromatographic Purity: Determined via HPLC-UV (see protocol below).

  • Thermogravimetric Analysis (TGA) / Karl Fischer (KF): Measures water/volatiles.[2]

  • Residue on Ignition (ROI): Measures inorganic ash.[2]

Part 3: Comparative Analysis (CRM vs. Synthesized)

ParameterCertified Reference Material (CRM) In-House / Crude Synthesis Impact on Data
Traceability ISO 17034 AccreditedLab NotebookCRM is required for pivotal clinical data.[1][2]
Purity Value Mass Balance (98.5% ± 0.5%)Area % (e.g., "99%")Crude "99%" is often actually ~95% active due to salt/solvents.
Homogeneity Tested between vialsUnknownIn-house batches may vary, skewing calibration curves.[1][2]
Cost High ($500+ / 10mg)Low (Synthesis cost)Recommendation: Use CRM for validation; In-house for range-finding.[1][2]

Part 4: Experimental Protocols

HPLC Purity Method (Stability Indicating)

This method separates the Desmethyl impurity from the Parent and the Desethyl metabolite.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 10% B[1][2]

    • 2-15 min: 10%

      
       90% B[1][2]
      
    • 15-20 min: 90% B[1][2]

  • Flow Rate: 1.0 mL/min.[2][6]

  • Detection: UV @ 254 nm (Benzoxazine core absorption).[2]

  • Injection Vol: 10

    
    .
    
Mass Spectrometry Parameters (For ID)
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Etifoxine:[6][7][8][9][10][11][12][13][14][15]

      
      
      
    • Etifoxine Desmethyl:

      
       (Loss of side chain, consistent mass shift).
      

Part 5: Visualization & Logic

Diagram 1: Structural Relationship & Differentiation

This diagram illustrates the chemical relationship between the parent drug and its critical analogues to prevent identification errors.

Etifoxine_Analogs Parent Etifoxine (Parent) C17H17ClN2O MW: 300.8 Desethyl Desethyletifoxine (Active Metabolite) C15H13ClN2O MW: 272.7 (Loss of N-Ethyl) Parent->Desethyl N-Dealkylation (CYP450 Metabolism) Desmethyl Etifoxine Desmethyl (Impurity/Analogue) C16H15ClN2O MW: 286.8 (Loss of C4-Methyl) Parent->Desmethyl Degradation / Minor Path (Loss of Methyl)

Figure 1: Structural differentiation between the active metabolite (Desethyl) and the specific impurity target (Desmethyl).

Diagram 2: Reference Standard Qualification Workflow

This flowchart details the decision logic for certifying the material.

Qualification_Workflow Start Crude Etifoxine Desmethyl ID 1. Structural ID (1H-NMR, MS/MS, IR) Start->ID Purity 2. Purity Assessment (HPLC-UV + TGA/KF) ID->Purity Structure Confirmed Reject Reject / Repurify ID->Reject Wrong Isomer Calc 3. Mass Balance Calculation Purity->Calc Data Collection Cert Release as Reference Standard Calc->Cert Purity > 95% Calc->Reject Purity < 95%

Figure 2: Step-by-step qualification workflow ensuring ISO 17034 compliance.

References

  • U.S. Food and Drug Administration (FDA). (2020).[2] Guidance for Industry: Safety Testing of Drug Metabolites (MIST). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006).[2] Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1][2] Etifoxine Compound Summary. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.